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Foundational

The Chemical Properties and Analytical Utility of Hordenine-d6 HCl: A Technical Guide

Executive Summary Hordenine-d6 Hydrochloride (N,N-dimethyltyramine-d6 HCl) is a highly specialized, stable isotope-labeled internal standard (SIL-IS) utilized extensively in bioanalytical chemistry, forensic toxicology,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hordenine-d6 Hydrochloride (N,N-dimethyltyramine-d6 HCl) is a highly specialized, stable isotope-labeled internal standard (SIL-IS) utilized extensively in bioanalytical chemistry, forensic toxicology, and pharmacokinetic research. As the deuterated analog of the naturally occurring alkaloid hordenine, it provides an indispensable tool for the precise quantification of trace-level targets in complex biological matrices. This whitepaper details the physicochemical architecture, pharmacological relevance, and self-validating analytical methodologies associated with Hordenine-d6 HCl, providing drug development professionals and analytical scientists with a robust framework for its application.

Physicochemical Profiling and Isotopic Architecture

Hordenine is a biogenic phenethylamine alkaloid found in various plant species, including Sceletium tortuosum and germinated barley. To facilitate accurate mass spectrometry analysis, Hordenine-d6 is synthesized by incorporating six deuterium atoms, typically replacing the hydrogen atoms on the two N-methyl groups to form an N,N-di(methyl-d3) moiety 1[1].

Causality of the Salt Form: The free base form of hordenine is susceptible to oxidation and exhibits limited solubility in aqueous environments. By utilizing the hydrochloride (HCl) salt form, researchers achieve significantly enhanced thermodynamic stability and superior solubility in polar solvents (e.g., methanol, water), which is a critical prerequisite for preparing highly concentrated, stable stock solutions in liquid chromatography workflows 2[2].

Quantitative Data Summary

The following table summarizes the critical quantitative specifications required for mass spectrometry calibration and compound verification:

PropertyValueSpecification Context
Chemical Name Hordenine-d6 HydrochlorideDeuterated analytical standard
Molecular Formula C₁₀H₉D₆NO · HClN,N-di(methyl-d3) labeling
Molecular Weight (Salt) 207.73 g/mol Includes HCl adduct
Exact Mass (Free Base) 171.153 DaTarget mass for high-res MS
Nominal Mass Shift +6 DaDifference vs. unlabeled (165 Da)
Isotopic Purity ≥98%Minimizes d0-d5 interference
CAS Number (Unlabeled) 6027-23-2Reference for native compound

Pharmacological Grounding: The Dopamine D2 Receptor Pathway

Beyond its analytical utility, understanding the biological target of hordenine is crucial for pharmacokinetic and toxicological studies. Hordenine acts as a functionally selective (biased) agonist of the Dopamine D2 receptor, a G protein-coupled receptor (GPCR) 3[3].

Upon binding, it triggers the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase (AC). This inhibition leads to a marked decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In specific physiological contexts, such as dermatology and cosmetic science, this suppression of cAMP directly correlates with the inhibition of melanogenesis 4[4].

Pathway Hordenine Hordenine (Agonist) D2R Dopamine D2 Receptor (GPCR) Hordenine->D2R Binds to Gi Gi/o Protein Activation D2R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Melanogenesis Suppression of Melanogenesis cAMP->Melanogenesis Downstream Effect

Hordenine-mediated Dopamine D2 Receptor signaling and cAMP suppression pathway.

Analytical Methodologies: The Role of Hordenine-d6 HCl in Mass Spectrometry

The Causality of SIL-IS in Bioanalysis

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex biological matrices (e.g., human plasma or plant extracts) frequently cause ion suppression or enhancement in the electrospray ionization (ESI) source.

By utilizing Hordenine-d6 HCl as an internal standard, researchers introduce a molecule that shares the exact physicochemical properties—and therefore the exact chromatographic retention time—as the native analyte 5[5]. Because the d6 isotopologue co-elutes with unlabeled hordenine, any matrix-induced ionization fluctuations affect both molecules equally. Consequently, the Peak Area Ratio (PAR) between the native analyte and the d6 standard remains perfectly constant, ensuring absolute quantitative accuracy regardless of matrix variability6[6]. The +6 Da mass shift (m/z 172.16 vs. 166.12) guarantees that the mass spectrometer can easily distinguish the two compounds via Multiple Reaction Monitoring (MRM).

Workflow Sample Biological Sample (Plasma/Extract) Spike Spike with Hordenine-d6 (Internal Standard) Sample->Spike Step 1 Extraction Sample Extraction (Protein Precipitation) Spike->Extraction Step 2 LC Liquid Chromatography (Co-elution) Extraction->LC Step 3 MS Tandem Mass Spectrometry (MRM Detection) LC->MS Step 4 Data Data Analysis (Peak Area Ratio) MS->Data Step 5

Self-validating LC-MS/MS analytical workflow utilizing Hordenine-d6 internal standard.

Self-Validating Protocol: LC-MS/MS Quantification of Hordenine

To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (QC samples and matrix factor evaluations) to create a closed, self-validating analytical loop.

Step 1: Preparation of Calibrators and Working Solutions

  • Dissolve precisely weighed Hordenine-d6 HCl in 100% LC-MS grade methanol to yield a primary stock solution of 1.0 mg/mL.

  • Dilute the stock solution with 20% aqueous methanol to create a working Internal Standard (IS) solution of 10 μg/mL 6[6].

  • Prepare an eight-point calibration curve of unlabeled hordenine (e.g., 1 to 20 μg/mL) and three distinct Quality Control (QC) levels (Low, Mid, High) in blank matrix.

Step 2: Sample Spiking and Extraction

  • Aliquot 200 μL of the biological sample (e.g., human plasma or Sceletium tortuosum extract) into a microcentrifuge tube 7[7].

  • Spike the sample with 20 μL of the Hordenine-d6 IS working solution.

  • Add 600 μL of cold acetonitrile to induce protein precipitation. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 70 μL of 20% aqueous methanol and transfer to an autosampler vial 5[5].

Step 3: LC-MS/MS Acquisition

  • Inject 10 μL of the reconstituted sample onto a C18 reversed-phase analytical column.

  • Utilize a gradient mobile phase consisting of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific MRM transitions:

    • Native Hordenine: m/z 166.12 → [Fragment Ion]

    • Hordenine-d6: m/z 172.16 →[Fragment Ion] 6[6].

Step 4: System Validation (Matrix Factor & Recovery)

  • To validate the system against matrix effects, calculate the Matrix Factor (MF) by dividing the peak area of Hordenine-d6 spiked post-extraction by the peak area of Hordenine-d6 in a neat standard solution. An MF close to 1.0 indicates minimal ion suppression.

  • Calculate the Peak Area Ratio (PAR) of Native/IS for all samples. Plot the PAR of the calibrators against their nominal concentrations to generate a linear regression curve, ensuring an R² > 0.99 for validated quantification.

References

  • PubChem. "Hordenine-d6 | C10H15NO | CID 71748771". URL:[Link]

  • Semantic Scholar. "Application of Magnetic Core−Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma". URL:[Link]

  • ResearchGate. "Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time". URL:[Link]

  • Appley et al. / Squarespace. "Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry". URL:[Link]

Sources

Exploratory

Hordenine-d6 HCl: Physicochemical Profiling and Bioanalytical Applications

A Technical Whitepaper for Drug Development Professionals Executive Summary Hordenine-d6 hydrochloride is the stable isotope-labeled (SIL) analogue of hordenine hydrochloride, a phenylethylamine alkaloid naturally produc...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Hordenine-d6 hydrochloride is the stable isotope-labeled (SIL) analogue of hordenine hydrochloride, a phenylethylamine alkaloid naturally produced during the germination of barley[1]. In modern pharmacokinetics and bioanalysis, Hordenine-d6 HCl serves as a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. By utilizing a deuterated standard, researchers can mathematically nullify matrix-induced ion suppression, ensuring absolute quantitative trustworthiness in complex biological matrices[3]. This whitepaper details its physicochemical properties, mechanistic pathways, and validated laboratory protocols.

Physicochemical Properties & Identification

Hordenine (N,N-dimethyl-4-hydroxyphenylethylamine) is widely studied for its roles as an indirect adrenergic agonist, an antibacterial agent, and a potent inhibitor of hyperpigmentation[4]. The deuterated hydrochloride salt form, Hordenine-d6 HCl, incorporates six deuterium atoms on the N,N-dimethyl groups. This isotopic enrichment increases the molecular weight by exactly 6 Daltons compared to the unlabeled compound, creating a distinct mass-to-charge (m/z) shift essential for mass spectrometry[5].

As cataloged by chemical suppliers such as and, stable isotope-labeled compounds often share the CAS registry number of their unlabeled counterparts unless a specific isotopic CAS has been registered[3],[2].

Table 1: Comparative Physicochemical Data

PropertyHordenine HCl (Unlabeled)Hordenine-d6 HCl (SIL-IS)
Primary CAS Number 6027-23-2[6]6027-23-2 (unlabeled reference)[3]
Free Base CAS Number 539-15-1[4]1346598-66-0[7]
Molecular Weight 201.69 g/mol [6]207.73 g/mol [5]
Molecular Formula C₁₀H₁₆ClNO[6]C₁₀H₁₀D₆ClNO (or C₁₀H₉D₆NO·HCl)[5]
Appearance White to Off-White Solid[8]White to Off-White Solid
Solubility DMSO, Methanol, Water[8]DMSO, Methanol, Water
Mechanistic Insights: Hordenine in Biological Systems

Understanding the biological target of an analyte is a prerequisite for designing relevant in vitro and in vivo assays. Hordenine exhibits dual primary functions that make it a molecule of interest in both pharmaceutical and cosmetic development:

  • Adrenergic Stimulation: It inhibits the reuptake of norepinephrine in mammals, acting as a central nervous system stimulant and vasopressor, which elevates blood pressure and relaxes bronchial smooth muscle[6],[4].

  • Melanogenesis Inhibition: According to data provided by , hordenine directly inhibits tyrosinase enzymatic activity[1]. Furthermore, it downregulates the Microphthalmia-associated transcription factor (MITF) signaling pathway, which subsequently reduces the expression of Tyrosinase-related proteins (TRP-1 and TRP-2), effectively suppressing melanin production[1].

G Hordenine Hordenine Tyrosinase Tyrosinase Activity Hordenine->Tyrosinase Direct Inhibition MITF MITF Pathway Hordenine->MITF Downregulates Melanin Melanogenesis Tyrosinase->Melanin Catalyzes TRP TRP-1 / TRP-2 Expression MITF->TRP Activates TRP->Melanin Promotes

Mechanistic pathway of Hordenine inhibiting melanogenesis via MITF and Tyrosinase.

Causality in Experimental Design: The E-E-A-T Principle

Why use Hordenine-d6 HCl instead of a structural analogue? When analyzing trace alkaloids in complex matrices like plasma or plant extracts, co-eluting endogenous compounds compete for charge in the electrospray ionization (ESI) source. This phenomenon leads to unpredictable ion suppression. If a standard structural analogue (e.g., tyramine) is used as an internal standard, it will elute at a different chromatographic retention time, thereby experiencing a completely different matrix environment.

Hordenine-d6 HCl, being isotopically labeled, possesses identical physicochemical properties to the target analyte. It co-elutes exactly with unlabeled hordenine, experiencing the exact same ion suppression or enhancement. By taking the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out. This creates a self-validating system where extraction recovery and ionization efficiency are internally controlled, ensuring absolute quantitative accuracy.

Experimental Protocols

To quantify hordenine in biological samples, Hordenine-d6 HCl must be properly formulated and integrated into the bioanalytical workflow. The compound is hygroscopic and should be stored at 4°C under an inert atmosphere[8].

Protocol A: Preparation of Master Stocks & In Vivo Formulations

Proper dissolution is critical for assay reproducibility. Based on standard formulation guidelines from [1]:

Step 1: Master Stock Preparation

  • Weigh exactly 2.07 mg of Hordenine-d6 HCl (equivalent to 10 µmol based on the 207.73 g/mol molecular weight)[3].

  • Dissolve in 1.0 mL of LC-MS grade DMSO to yield a 10 mM master stock.

  • Aliquot into amber vials and store at -80°C to prevent degradation.

Step 2: Working Solution (1 mg/mL for In Vivo Administration) To prepare a clear, bioavailable solution mimicking standard in vivo administration vehicles[1]:

  • Transfer 100 μL of the DMSO master stock into a sterile tube.

  • Add 400 μL of PEG300 and vortex continuously until the solution is completely clear.

  • Add 50 μL of Tween-80 and mix evenly to ensure micelle formation.

  • Finally, add 450 μL of normal saline (0.9% NaCl) dropwise while vortexing to adjust the final volume to 1.0 mL.

Protocol B: LC-MS/MS Sample Preparation Workflow

This protocol establishes a self-validating extraction method using the deuterated internal standard.

  • Spiking: Aliquot 50 μL of biological plasma into a microcentrifuge tube. Spike with 10 μL of Hordenine-d6 HCl working IS solution (e.g., 100 ng/mL in 50% Methanol).

  • Protein Precipitation: Add 150 μL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash plasma proteins and release bound analytes.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 μL of the clarified supernatant to an autosampler vial. Inject 2 μL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Hordenine-d6 HCl) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Quantification & Data Analysis MS->Data

Bioanalytical workflow using Hordenine-d6 HCl as an internal standard for LC-MS/MS.

References
  • BDG Synthesis. "Hordenine-d6 HCl | CAS Number: 6027-23-2 (unlabelled)". bdg.co.nz. [Link]

Sources

Foundational

The Isotopic Integrity of Hordenine-d6 HCl: A Technical Whitepaper on Deuterium Stability and Analytical Performance

Executive Summary & Pharmacological Context Hordenine-d6 hydrochloride (N,N-di(methyl-d3)-tyramine HCl) is a critical stable isotope-labeled (SIL) internal standard utilized in the quantitative bioanalysis of hordenine....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Hordenine-d6 hydrochloride (N,N-di(methyl-d3)-tyramine HCl) is a critical stable isotope-labeled (SIL) internal standard utilized in the quantitative bioanalysis of hordenine. Endogenous to germinated barley, hordenine (N,N-dimethyltyramine) is a biogenic amine and a biased agonist of the dopamine D2 receptor, often investigated for its sympathomimetic and melanogenesis-inhibiting properties[1].

In pharmacokinetic and forensic LC-MS/MS workflows, accurately quantifying trace levels of hordenine in complex biological matrices requires an internal standard that perfectly mimics the analyte's extraction recovery and ionization efficiency[2]. Hordenine-d6 HCl, which incorporates six deuterium atoms on its tertiary amine methyl groups, serves this exact purpose[3][4]. However, the assumption that deuterium labels are permanently stable is a dangerous analytical pitfall. This whitepaper elucidates the chemical and metabolic vulnerabilities of Hordenine-d6 and provides self-validating protocols to ensure absolute data integrity.

Mechanisms of Deuterium Instability

Chemical Instability: Hydrogen/Deuterium (H/D) Back-Exchange

The foremost challenge in utilizing deuterated standards is "deuterium back-exchange," a phenomenon where deuterium atoms are replaced by protons from the surrounding protic solvent (e.g., water, methanol) or biological matrix[5].

The Causality: Deuterium atoms attached to heteroatoms or acidic carbons are highly labile. In Hordenine-d6, the deuteriums are located on the N-methyl carbons (-N(CD3)2). While aliphatic C-D bonds are generally stable under neutral conditions, the adjacent electron-withdrawing nitrogen atom can increase the acidity of these protons/deuterons. When exposed to extreme pH environments or prolonged incubation in protic solvents during protein precipitation, the molecule undergoes base- or acid-catalyzed enolization-like transitions, leading to H/D exchange[5][6]. This shifts the isotopic mass from the expected M+6 to M+5 or M+4, causing a "false positive" signal for the unlabeled analyte and artificially deflating the internal standard signal.

Metabolic Instability: N-Demethylation and the Kinetic Isotope Effect (KIE)

In biological systems, hordenine is metabolized primarily via oxidative N-demethylation to yield N-methyltyramine, a reaction catalyzed by hepatic Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes[7][8][9].

The Causality: When Hordenine-d6 is subjected to these same metabolic enzymes, it experiences a pronounced Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, cleaving the C-D bond requires a higher activation energy. During the rate-limiting step of N-demethylation, the CYP450-mediated oxidation of the -CD3 group occurs significantly slower than the -CH3 group. If Hordenine-d6 is mistakenly used as a surrogate to calculate the in vivo metabolic clearance rate of endogenous hordenine, the data will be heavily skewed, presenting an artificially extended half-life.

G A Hordenine-d6 (N,N-di(CD3)-tyramine) B CYP450 / FMO Enzymes (Liver Microsomes) A->B C Oxidative N-demethylation (Subject to Kinetic Isotope Effect) B->C D N-methyltyramine-d3 + Formaldehyde-d2 C->D

Metabolic N-demethylation pathway of Hordenine-d6 highlighting the kinetic isotope effect.

Experimental Methodologies for Stability Validation

To guarantee the trustworthiness of Hordenine-d6 HCl, researchers must implement self-validating systems. The following protocols are designed with internal controls to explicitly isolate environmental variables.

Protocol 1: LC-MS/MS Validation of H/D Back-Exchange in Protic Solvents

Objective: To define the boundary limits of solvent exposure before isotopic degradation occurs. Self-Validating Mechanism: The use of a 100% aprotic solvent (Acetonitrile) at 4°C serves as the absolute baseline control, ensuring that any M+5 signal detected in other arms is strictly solvent-induced, not an artifact of the mass spectrometer's ionization source.

  • Baseline Preparation: Dissolve Hordenine-d6 HCl in 100% LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Matrix Aliquoting: Spike the stock solution into three distinct 1 mL test matrices to a final concentration of 10 µg/mL:

    • Matrix A (Protic Control): 100% Methanol.

    • Matrix B (Acidic Protic): 50:50 Water:Acetonitrile with 0.1% Formic Acid (pH ~2.5).

    • Matrix C (Basic Protic): 50:50 Water:Acetonitrile with 0.1% Ammonium Hydroxide (pH ~10.0).

  • Thermal Stress & Time-Course: Divide each matrix into two thermal cohorts (4°C and 37°C). Extract 50 µL aliquots at t=0, 1, 4, and 24 hours.

  • LC-MS/MS Acquisition: Inject samples onto a reversed-phase C18 column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the M+6 parent ion and the M+5/M+4 degradation isotopologues[10].

  • Data Processing: Calculate the M+6 to M+5 ratio. A statistically significant shift indicates active back-exchange.

G A Prepare Hordenine-d6 HCl in Protic/Aprotic Solvents B Incubate at Varied pH & Temp (e.g., pH 3, 7, 10; 4°C vs 37°C) A->B C LC-MS/MS Analysis (MRM Transitions) B->C D Quantify Isotopic Distribution (M+6 vs M+5, M+4) C->D

Workflow for validating deuterium back-exchange of Hordenine-d6 in protic solvents.

Protocol 2: In Vitro Microsomal N-Demethylation Assay (KIE Assessment)

Objective: To quantify the disparity in metabolic clearance between unlabeled hordenine and Hordenine-d6. Self-Validating Mechanism: The reaction is quenched using an independent, distinct internal standard (Tyramine-d4) added with the quenching solvent. This ensures that any extraction losses post-quench are normalized across all time points.

  • Microsome Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: In parallel reaction tubes, spike 1 µM of unlabeled Hordenine and 1 µM of Hordenine-d6.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic cascade by adding 1 mM NADPH.

  • Quenching & Internal Standard Addition: At t=0, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing 0.5 µM Tyramine-d4 (Analytical IS).

  • Centrifugation and Analysis: Centrifuge at 14,000 rcf for 10 minutes at 4°C[5]. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) for both compounds.

Data Presentation & Analysis

The following tables summarize the expected quantitative outcomes based on the physicochemical properties of Hordenine-d6 under the aforementioned protocols.

Table 1: Representative H/D Back-Exchange Profile of Hordenine-d6 HCl (Evaluating the stability of the N-methyl deuteriums after 24 hours)

Solvent SystempHTemp (°C)M+6 Recovery (%)M+5 Formation (%)Stability Conclusion
Acetonitrile (Aprotic)N/A4> 99.8< 0.1Highly Stable (Baseline)
Methanol (Protic)7.03798.51.2Minor Exchange
H2O:MeCN (0.1% FA)2.53799.10.6Stable in Acidic Media
H2O:MeCN (0.1% NH4OH)10.03791.28.1High Base-Catalyzed Exchange

Table 2: Comparative Metabolic Clearance (Impact of the Kinetic Isotope Effect) (Demonstrating the artificial extension of half-life due to C-D bond strength)

SubstrateTarget Bond CLint​ (µL/min/mg protein)Half-life ( t1/2​ ) (min)KIE Ratio ( CLH​/CLD​ )
HordenineC-H45.215.3N/A
Hordenine-d6C-D18.537.42.44

Conclusion & Best Practices

To maintain the scientific integrity of bioanalytical assays utilizing Hordenine-d6 HCl, researchers must adhere to the following operational standards:

  • Solvent Selection: Always prioritize aprotic solvents (e.g., acetonitrile) for the preparation and long-term storage of stock solutions. If protic solvents like methanol are unavoidable for lipid or protein extraction, minimize exposure time and strictly maintain temperatures at or below 4°C[5].

  • pH Control: Avoid highly basic extraction conditions (pH > 9). The deprotonation of the tertiary amine accelerates the isotopic exchange at the adjacent methyl groups.

  • Strategic Application: Never use Hordenine-d6 as an in vivo tracer to calculate absolute metabolic clearance rates. Due to the KIE of 2.44, it will falsely suggest a slower metabolic degradation. It must strictly be used as an analytical internal standard, spiked into the matrix after biological metabolism has been fully quenched.

Sources

Exploratory

Isotopic Enrichment Requirements for Hordenine-d6 HCl: A Technical Guide for Mass Spectrometry Applications

Executive Summary Hordenine (N,N-dimethyltyramine) is a biogenic phenethylamine alkaloid naturally occurring in Hordeum vulgare (barley) and the psychoactive plant Sceletium tortuosum[1],[2]. Its emerging role as a dieta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hordenine (N,N-dimethyltyramine) is a biogenic phenethylamine alkaloid naturally occurring in Hordeum vulgare (barley) and the psychoactive plant Sceletium tortuosum[1],[2]. Its emerging role as a dietary supplement and a forensic biomarker for beer consumption necessitates highly precise, interference-free quantification methods[2],[3]. This technical guide establishes the isotopic enrichment requirements, mass spectrometry protocols, and mechanistic rationale for utilizing Hordenine-d6 Hydrochloride (HCl) as the premier internal standard (IS) in bioanalytical workflows.

Mechanistic Grounding: Pharmacology and Analytical Challenges

To accurately quantify a target analyte, one must understand its biological and chemical behavior. Hordenine functions as an atypical, biased agonist of the Dopamine D2 receptor, which is a G protein-coupled receptor (GPCR)[4],[5]. Upon binding, hordenine triggers the activation of inhibitory G proteins (Gi), which subsequently suppress adenylyl cyclase activity, leading to a marked 6[6],[4].

GPCR_Signaling Hordenine Hordenine (Agonist) D2R Dopamine D2 Receptor Hordenine->D2R Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP Decreased cAMP Levels AC->cAMP

Hordenine activates Dopamine D2 receptors, inhibiting adenylyl cyclase and lowering cAMP.

When analyzing hordenine in complex matrices like human plasma or raw plant extracts, matrix effects (such as ion suppression or enhancement during electrospray ionization) pose a severe threat to quantitative accuracy. To correct for these variations during sample preparation and ionization, a stable isotope-labeled internal standard (SIL-IS) is mandatory[1],[6].

The Causality of the +6 Da Mass Shift and Isotopic Enrichment

The selection of a deuterium-labeled standard is a calculated analytical choice. 4 incorporated into its structure, yielding a nominal mass shift of +6 Da compared to unlabeled hordenine (165 g/mol vs. 171 g/mol )[4].

Why a +6 Da shift? Unlabeled hordenine exhibits a natural isotopic distribution due to naturally occurring ^13C, ^15N, and ^2H. If a standard with a smaller mass shift (e.g., d2 or d3) were utilized, the M+2 or M+3 isotopic peaks of high-concentration endogenous hordenine could overlap with the IS channel. This phenomenon, known as isotopic cross-talk, artificially inflates the IS signal and skews the calibration curve. A +6 Da shift guarantees absolute baseline resolution in the m/z domain, rendering cross-talk statistically negligible[4].

Why the HCl salt? The hydrochloride salt form of Hordenine-d6 is utilized to confer superior aqueous solubility and prevent the volatilization or oxidative degradation commonly associated with free-base aliphatic amines during long-term storage.

Quantitative Specifications

To ensure the integrity of the LC-MS/MS or DART-HRMS analysis, the Hordenine-d6 HCl stock must meet stringent isotopic purity requirements[4],[7].

ParameterSpecificationAnalytical Rationale
Isotopic Enrichment > 98.0% Atom DMinimizes the presence of d0-d5 isotopologues, preventing false-positive analyte signals (unlabeled hordenine)[4].
Nominal Mass Shift +6 DaEliminates isotopic cross-talk from the natural M+6 abundance of the target analyte[4].
Monoisotopic Mass Shift +6.0376 DaProvides precise m/z targeting for High-Resolution Mass Spectrometry (HRMS) applications[4].
Chemical Purity (HPLC) > 98.0%Ensures the gravimetric accuracy when preparing the internal standard working solutions[7].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating; the protocol inherently controls for extraction recovery, matrix effects, and instrumental drift.

Protocol A: HRMS Validation of Isotopic Purity

Before deploying Hordenine-d6 HCl in a quantitative assay, its isotopic distribution must be empirically verified[4].

  • Sample Preparation: Dissolve Hordenine-d6 HCl in LC-MS grade methanol to a concentration of 1 μg/mL.

  • Instrument Calibration: Calibrate the Orbitrap or TOF mass spectrometer to achieve a mass accuracy of < 2 ppm.

  • Direct Infusion: Introduce the sample via direct infusion electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full-scan MS data across an m/z range of 100–200.

  • Isotopologue Analysis: Extract the exact masses for d0 (m/z 166.1226) through d6 (m/z 172.1603).

  • Validation Criteria: The relative abundance of the d0 isotopologue must be < 0.1% relative to the d6 base peak to ensure it does not contribute to the endogenous hordenine signal.

Protocol B: LC-MS/MS Quantification Workflow

This protocol is adapted from validated methods for8 such as Sceletium tortuosum extracts or human serum, conforming to FDA bioanalytical guidelines[1],[8].

  • Matrix Spiking: Aliquot 200 μL of the biological sample. Immediately spike with 20 μL of a 10 μg/mL Hordenine-d6 HCl working solution[1]. Causality: Spiking at the very first step ensures the IS undergoes the exact same degradation, extraction losses, and ion suppression as the target analyte.

  • Protein Precipitation / Extraction: Add 800 μL of cold acetonitrile (containing 0.1% formic acid) to the spiked sample. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 500 μL of the supernatant to a clean autosampler vial.

  • UHPLC Separation: Inject 5 μL onto a C18 column (e.g., 2.1 x 150 mm, 5 μm)[2]. Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MRM Detection: Monitor the transitions using ESI(+).

    • Hordenine (d0): m/z 166.1 → 121.1

    • Hordenine-d6: m/z 172.2 → 127.2

  • Quantification: Calculate the peak area ratio (PAR) of Hordenine to Hordenine-d6. Plot against a standard curve to determine the absolute concentration[1].

LCMS_Workflow Sample 1. Sample Matrix (Plant/Plasma) Spike 2. Spike IS (Hordenine-d6) Sample->Spike Extract 3. Protein Precip. & Extraction Spike->Extract LC 4. UHPLC Separation Extract->LC MS 5. ESI-MS/MS (MRM Mode) LC->MS Quant 6. Data Analysis & Quantification MS->Quant

Quantitative LC-MS/MS workflow using Hordenine-d6 HCl as an internal standard.

References

  • Title: Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time–High-Resolution Mass Spectrometry: Application to the “Plant of Concern” Sceletium tortuosum Source: ResearchGate URL
  • Title: Hordenine-d6 (Ordenina-d6)
  • Title: Hordenine-d6: A Technical Guide to Isotopic Purity and Mass Shift Source: BenchChem URL
  • Title: Quantification of the biogenic phenethylamine alkaloid hordenine by LC-MS/MS in beer Source: GTFCh URL

Sources

Foundational

Technical Whitepaper: Solvation Dynamics and Protocol Standardization for Hordenine-d6 Hydrochloride

Executive Summary Hordenine-d6 hydrochloride is a stable, deuterium-labeled isotope of the phenethylamine alkaloid hordenine. Widely utilized as an internal standard for LC-MS, GC-MS, and NMR quantification, its reliable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hordenine-d6 hydrochloride is a stable, deuterium-labeled isotope of the phenethylamine alkaloid hordenine. Widely utilized as an internal standard for LC-MS, GC-MS, and NMR quantification, its reliable solvation is critical for analytical accuracy and reproducible in vivo dosing[1]. This whitepaper provides an authoritative guide on the solubility characteristics of Hordenine-d6 HCl across common laboratory solvents, detailing the thermodynamic rationale behind solvent selection, step-by-step preparation protocols, and self-validating quality control measures.

Physicochemical Foundations & Solvation Thermodynamics

Hordenine (N,N-dimethyltyramine) features a phenolic hydroxyl group and a tertiary amine. The apparent pKa values for protonated hordenine are 9.78 (phenolic H) and 10.02 (ammonium H), making it slightly acidic in solution[2].

In its hydrochloride (HCl) salt form, the molecule exhibits high crystal lattice energy, which directly impacts its dissolution kinetics. While the incorporation of six deuterium atoms (d6) on the N,N-dimethyl groups provides a significant mass shift (+6 Da) ideal for mass spectrometry tracking, it does not substantially alter the macroscopic solubility profile compared to the unlabeled compound[1]. However, the salt form necessitates specific handling to overcome the energetic barrier of solvation in organic solvents.

Quantitative Solubility Profiles

The following table synthesizes empirical solubility data for Hordenine-d6 and its hydrochloride salt across standard laboratory solvents and complex in vivo vehicles[1],[3],[4].

Solvent / VehicleMax Tested ConcentrationConditions & Mechanistic Notes
Dimethylformamide (DMF) ≥ 25 mg/mL (145.97 mM)Soluble at room temperature; optimal for high-concentration master stocks[1].
Dimethyl Sulfoxide (DMSO) 12.5 to ≥ 20 mg/mLRequires ultrasonic agitation and heating to 60°C for the HCl salt[3]. Must use newly opened, anhydrous DMSO[1].
Ethanol (EtOH) ≥ 5 mg/mL (29.19 mM)Soluble at room temperature; limited upper saturation compared to aprotic solvents[1].
Water / Aqueous Buffers SolubleReadily soluble due to the ionized hydrochloride salt form[2].
In Vivo Formulation 1 ≥ 6.25 mg/mL10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[4].
In Vivo Formulation 2 ≥ 6.25 mg/mL10% DMSO + 90% (20% SBE-β-CD in Saline)[4].

Note: "≥" indicates that the compound is soluble at this concentration, but the absolute thermodynamic saturation limit may be higher.

Mechanistic Causality in Solvent Interactions

The dissolution of Hordenine-d6 HCl in polar aprotic solvents like DMSO is highly sensitive to environmental factors. Understanding the "why" behind these interactions is crucial for preventing experimental failure.

  • The Hygroscopic DMSO Effect: DMSO rapidly absorbs water from the atmosphere. When water is introduced into the DMSO system, it competes for hydrogen bonding sites and alters the dielectric constant of the microenvironment. For Hordenine-d6 HCl, this leads to a reduction in solubility and potential micro-precipitation[1],[3]. Causality Rule: Always use newly opened, anhydrous DMSO to maintain the integrity of the solvation shell.

  • Thermal and Acoustic Energy Requirements: The hydrochloride salt possesses a rigid crystalline structure. Achieving concentrations above 10 mg/mL in DMSO requires both sonication (to provide mechanical cavitation that breaks apart macroscopic crystals) and heating to 60°C (to increase the kinetic energy of the solvent molecules, overcoming the enthalpy of the crystal lattice)[3].

G A Weigh Hordenine-d6 HCl (Anhydrous Environment) B Select Primary Solvent (DMSO, DMF, or EtOH) A->B C Add Newly Opened DMSO (Target: ≤ 12.5 - 20 mg/mL) B->C D Thermal & Acoustic Energy (Sonicate + Heat to 60°C) C->D E Visual Quality Control (Check for Particulates) D->E E->D Turbid (Recycle) F Aliquot & Store (-80°C under N2/Argon) E->F Clear Solution

Workflow for preparing Hordenine-d6 HCl stock solutions in organic solvents.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of High-Concentration Master Stocks (In Vitro)
  • Equilibration: Allow the Hordenine-d6 HCl vial to equilibrate to room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Weighing: Weigh the desired mass rapidly in an anhydrous environment.

  • Solvent Addition: Add the calculated volume of anhydrous DMF or newly opened DMSO to achieve the target concentration (e.g., 800 µL for a 12.5 mg/mL DMSO stock)[3].

  • Dissolution:

    • For DMF: Vortex for 60 seconds.

    • For DMSO: Vortex, then place in an ultrasonic bath heated to 60°C for 10-15 minutes[3].

  • Self-Validation Check: Inspect the solution against a direct light source. It must be completely clear. Diagnostic: If the solution remains turbid after 15 minutes at 60°C, the DMSO has likely absorbed moisture and the stock must be discarded.

  • Storage: Aliquot into single-use amber vials, purge with nitrogen or argon, and store at -80°C[1].

Protocol B: Preparation of Complex Co-Solvent Formulation (In Vivo)

For animal studies, organic stocks must be transitioned into aqueous-compatible vehicles to prevent precipitation upon injection. The order of addition is strictly causal; deviating from this sequence will cause the compound to crash out of solution[4].

  • Primary Solvation: Start with 100 µL of a clear 62.5 mg/mL Hordenine-d6 HCl stock in DMSO[4].

  • Co-Solvent Addition: Add 400 µL of PEG300. Vortex thoroughly. Causality: PEG300 acts as a dielectric bridge, lowering the polarity gap between DMSO and water.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex thoroughly. Causality: Tween-80 forms protective micelles that will encapsulate the drug molecules once the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add 450 µL of normal saline (0.9% NaCl) while continuously vortexing[4].

  • Self-Validation Check: The final 1 mL solution (6.25 mg/mL) must be optically clear. Any opalescence indicates micellar failure or premature precipitation.

G S1 1. 10% DMSO Stock (Dissolve & Verify) S2 2. Add 40% PEG300 (Vortex to Homogenize) S1->S2 S3 3. Add 5% Tween-80 (Micellar Stabilization) S2->S3 S4 4. Add 45% Saline (Aqueous Dilution) S3->S4 S5 Final Formulation (≥ 6.25 mg/mL) S4->S5

Step-by-step co-solvent addition sequence for in vivo formulation.

Storage, Stability, and Handling

Hordenine-d6 HCl is stable under normal temperatures but is highly sensitive to repeated freeze-thaw cycles, which can induce irreversible crystallization[2],[3].

  • Solid Form: Store at 4°C (short term) or -20°C (long term), sealed and protected from moisture under an inert atmosphere[3].

  • Liquid Stocks: Once solubilized, aliquot immediately. Store at -80°C for a maximum of 6 months, or -20°C for up to 1 month[1],[3]. Never return a thawed aliquot to the freezer.

References

  • MedChemExpress. "Hordenine-d6 (Ordenina-d6) | Stable Isotope.
  • BenchChem. "Hordenine Hydrochloride.
  • MedChemExpress. "Hordenine hydrochloride (Ordenina hydrochloride) | Antibiotic.
  • InvivoChem. "Hordenine (Ordenina; Peyocactine).

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for Hordenine Quantification Using a Stable Isotope-Labeled Internal Standard (Hordenine-d6 HCl)

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists. Matrix Applicability: Plasma, Serum, Plant Extracts, and Beverages.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists. Matrix Applicability: Plasma, Serum, Plant Extracts, and Beverages.

Introduction & Analytical Rationale

Hordenine (N,N-dimethyltyramine) is a biogenic phenethylamine alkaloid and a known dopamine D2 receptor agonist naturally occurring in barley (Hordeum vulgare), bitter orange (Citrus aurantium), and fermented beverages like beer[1],[2]. Due to its pharmacokinetic properties and inclusion in dietary supplements, precise quantification of hordenine in complex biological and botanical matrices is critical for drug development, forensic toxicology, and quality control[3],[4].

The Causality of Experimental Choices

Quantifying basic amines like hordenine in complex matrices presents significant analytical challenges, primarily ion suppression in the electrospray ionization (ESI) source caused by co-eluting matrix components (e.g., phospholipids in plasma, polyphenols in plant extracts).

To counteract this, Hordenine-d6 HCl is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[5]. Because Hordenine-d6 shares the exact physicochemical properties and chromatographic retention time as the native analyte, it experiences identical matrix effects. By calculating the peak area ratio of Hordenine to Hordenine-d6, the method mathematically normalizes signal fluctuations, rendering the protocol highly robust and self-validating across diverse sample types.

G cluster_0 ESI Source: Matrix Effect Zone A Analyte: Hordenine (m/z 166.1) D Proportional Signal Suppression A->D B SIL-IS: Hordenine-d6 (m/z 172.2) B->D C Co-eluting Matrix Components C->A C->B E Accurate Quantification (Ratio Analyte/IS) D->E

Mechanism of matrix effect compensation using Hordenine-d6 as a stable isotope internal standard.

Materials and Reagents

  • Analytical Standards: Hordenine (Native) and Hordenine-d6 HCl (Internal Standard)[5].

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA) (LC-MS Grade). Rationale: Hordenine is a basic compound (pKa ~9.5). The addition of 0.1% FA lowers the mobile phase pH to ~2.7, ensuring the amine group remains fully protonated [M+H]+ , which sharpens chromatographic peaks and maximizes ESI+ ionization efficiency[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST) and Quality Control (QC) checks that automatically flag analytical failures (e.g., carryover, extraction failure, or instrument drift) before data is reported.

Step 1: Preparation of Working Solutions
  • Primary Stocks: Dissolve Hordenine and Hordenine-d6 HCl in 100% MeOH to achieve 1.0 mg/mL stock solutions. Store at -20°C.

  • Calibration Curve: Dilute the native stock in 50% MeOH to create an 8-point calibration curve ranging from 1 to 1000 ng/mL.

  • IS Working Solution: Dilute Hordenine-d6 HCl to a final concentration of 50 ng/mL in 100% ACN. This solution will serve a dual purpose in plasma samples: acting as the IS delivery vehicle and the protein precipitation agent.

Step 2: Sample Preparation (Protein Precipitation for Plasma)

Causality: Protein precipitation with ACN is chosen over Liquid-Liquid Extraction (LLE) to maintain a high-throughput workflow while effectively denaturing binding proteins to release hordenine.

  • Aliquot 50 µL of plasma sample (or QC/Calibrator) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (50 ng/mL Hordenine-d6 in ACN).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and equilibration of the native analyte with the SIL-IS.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Ultrapure Water (to match initial mobile phase conditions and prevent peak distortion).

Step 3: System Suitability and Run Sequence

To validate the run, the injection sequence must strictly follow: Blank (Mobile Phase) -> Blank Matrix -> LLOQ -> Calibrators -> Blank Matrix (Carryover Check) -> QCs -> Unknown Samples -> QCs.

G A 1. System Suitability Test (SST) Inject LLOQ (S/N > 10) B 2. Calibration Curve (R² > 0.995) A->B C 3. Blank Matrix Injection (Carryover < 20% of LLOQ) B->C D 4. Unknown Samples & Bracketing QCs C->D E 5. Automated Data Acceptance (If QCs ±15% of Nominal) D->E

Self-validating LC-MS/MS analytical workflow and sequence acceptance criteria.

LC-MS/MS Instrumental Parameters

Chromatography Conditions

Separation is achieved using a reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 50 × 2.1 mm, 1.8 µm)[1]. A short column with sub-2-micron particles is selected to provide rapid high-resolution separation, minimizing the run time to 5 minutes per sample.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (MeOH + 0.1% FA)
0.00 0.40 95% 5%
0.50 0.40 95% 5%
2.50 0.40 10% 90%
3.50 0.40 10% 90%
3.60 0.40 95% 5%

| 5.00 | 0.40 | 95% | 5% (Re-equilibration) |

Mass Spectrometry Conditions

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). MRM provides exceptional specificity by isolating the precursor ion in Q1, fragmenting it in the collision cell (Q2), and isolating a specific product ion in Q3[3].

Table 2: Optimized MRM Transitions and Collision Energies | Analyte | Precursor Ion [M+H]+ | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Hordenine | 166.1 | 121.1 | 25 | 22 | Quantifier[3] | | Hordenine | 166.1 | 103.1 | 25 | 37 | Qualifier[3] | | Hordenine | 166.1 | 77.1 | 25 | 50 | Qualifier[3] | | Hordenine-d6 | 172.2 | 127.2* | 25 | 22 | IS Quantifier |

*Note: The exact product ion for Hordenine-d6 depends on the labeling position (e.g., ring-labeled vs. N,N-dimethyl-labeled). If the deuterium is on the N,N-dimethyl group, the primary product ion following the loss of the amine group will revert to m/z 121.1. Analysts must tune the IS to confirm the dominant fragment.

Method Validation Guidelines

To ensure trustworthiness, the developed method must be validated according to FDA Bioanalytical Method Validation guidelines. The use of Hordenine-d6 ensures that matrix effects are neutralized, allowing the method to easily pass these stringent criteria.

Table 3: Acceptance Criteria for Self-Validating Runs | Validation Parameter | Acceptance Criteria | Causality / Rationale | | :--- | :--- | :--- | | Linearity | R2≥0.995 (1/x weight) | Ensures proportional detector response across the biological range. | | LLOQ Sensitivity | S/N 10; Precision 20% | Confirms the system can reliably detect baseline pharmacokinetic tailing. | | Carryover | Blank peak area 20% of LLOQ | Prevents false positives in low-concentration samples following a high spike. | | QC Accuracy | ±15% of nominal value | Validates that extraction recovery and IS tracking remain stable throughout the run. | | Matrix Effect (IS Normalized) | 85% - 115% | Proves that Hordenine-d6 perfectly compensates for any ESI ion suppression. |

Conclusion

The integration of Hordenine-d6 HCl as a stable isotope-labeled internal standard transforms the LC-MS/MS quantification of hordenine from a matrix-dependent assay into a highly robust, self-validating analytical platform. By leveraging acidic mobile phases for optimal ESI+ protonation and specific MRM transitions for background elimination, this protocol guarantees high-throughput, E-E-A-T compliant data suitable for rigorous pharmacokinetic and toxicological applications.

References

  • Quantification of the biogenic phenethylamine alkaloid hordenine by LC-MS/MS in beer. gtfch.org. Available at:[Link][1]

  • Mass Spectrometric Determination of the Predominant Adrenergic Alkaloids in Bitter Orange (Citrus aurantium). National Institute of Standards and Technology (NIST). Available at:[Link][2]

  • Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro. PLOS One / PMC. Available at:[Link][3]

Sources

Application

Application Note: Determining the Optimal Concentration of Hordenine-d6 HCl for LC-MS/MS Sample Spiking

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Direct Analysis in Real Time (DART-HRMS).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Direct Analysis in Real Time (DART-HRMS).

Introduction and Scientific Rationale

Hordenine (N,N-dimethyltyramine) is a biogenic phenethylamine alkaloid naturally occurring in germinating barley, beer, and various dietary supplements[1]. In pharmacological research, it is closely monitored due to its pharmacokinetic profile and its role as a biased agonist of the dopamine D2 receptor[2].

When quantifying hordenine in complex biological matrices—such as human plasma or botanical extracts like Sceletium tortuosum—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice[3]. However, the accuracy of LC-MS/MS is highly susceptible to matrix effects, ion suppression, and sample preparation losses[4]. To establish a self-validating analytical system, the introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[5].

Hordenine-d6 HCl serves as the premier SIL-IS. Because it is an isotopologue of the target analyte, it co-elutes chromatographically and experiences identical ionization efficiencies, effectively normalizing signal fluctuations[6]. The critical analytical challenge lies in determining the optimal spiking concentration of Hordenine-d6 HCl to ensure robust quantification without introducing isotopic interference.

Biological Context: The Hordenine Signaling Pathway

Understanding the biological action of hordenine provides context for why precise quantification is necessary in pharmacokinetic and toxicological studies. Hordenine acts upon G protein-coupled receptors (GPCRs), specifically the Dopamine D2 receptor, triggering a downstream signaling cascade that ultimately suppresses cyclic AMP (cAMP) production and inhibits melanogenesis[7][8].

G Hordenine Hordenine (Ligand) D2R Dopamine D2 Receptor (GPCR) Hordenine->D2R Agonist Binding Gi Gi/o Protein Activation D2R->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibitory Signal cAMP Decreased cAMP Production AC->cAMP Enzymatic Reduction Melanogenesis Suppression of Melanogenesis cAMP->Melanogenesis Downstream Effect

Hordenine acts as a D2 receptor agonist, inhibiting adenylyl cyclase and decreasing cAMP levels.

Mechanistic Causality: The Golden Rule of IS Spiking

Adding an internal standard is not an arbitrary procedural step; it requires exact stoichiometric consideration. The concentration of Hordenine-d6 HCl must be carefully balanced against the expected concentration of endogenous hordenine.

  • If the IS concentration is too low: The signal-to-noise (S/N) ratio drops, and the IS peak may be entirely lost to ion suppression in complex matrices, rendering the normalization void[4].

  • If the IS concentration is too high: You risk saturating the electron multiplier detector, distorting the linear dynamic range. More critically, high concentrations exacerbate isotopic cross-talk . Even high-purity Hordenine-d6 (>98% isotopic purity) contains trace amounts of unlabeled hordenine (d0). Spiking too much IS will artificially inflate the analyte signal at the Lower Limit of Quantification (LLOQ)[8].

The Golden Rule: The optimal concentration of the internal standard should remain constant across all samples and is typically matched to 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the analyte, or near the anticipated median concentration (Cmax) of the unknown samples[4][9].

Logical Workflow for IS Optimization

Workflow Step1 1. Define Analyte Range (LLOQ to ULOQ) Step2 2. Calculate Target IS Range (1/3 to 1/2 ULOQ) Step1->Step2 Step3 3. Assess Isotopic Cross-Talk (Analyze IS without Analyte) Step2->Step3 Step4 4. Evaluate Matrix Effects (Compare IS in Matrix vs. Solvent) Step3->Step4 Step5 5. Verify Detector Linearity (Ensure No Saturation) Step4->Step5 Step6 6. Finalize Spiking Concentration (Standardize across all samples) Step5->Step6

Step-by-step decision matrix for selecting the optimal Hordenine-d6 HCl spiking concentration.

Experimental Protocols: A Self-Validating System

The following protocols ensure that the chosen concentration of Hordenine-d6 HCl actively validates the integrity of the bioanalytical assay.

Protocol 1: Preparation of Stock and Working Solutions

Causality: Preparing the IS working solution in a solvent that closely matches the initial LC mobile phase conditions prevents solvent-induced peak distortion (e.g., fronting) during injection.

  • Stock Solution: Accurately weigh 1.0 mg of Hordenine-d6 HCl and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL (1000 µg/mL) stock solution. Store at -20°C.

  • Working Solution: Dilute the stock solution using the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) to the target spiking concentration. If the assay ULOQ is 100 µg/mL, prepare the IS working solution such that the final in-vial concentration will be approximately 30-50 µg/mL[4].

Protocol 2: Matrix Effect and Isotopic Cross-Talk Evaluation

Causality: Analyzing a "zero-analyte" sample (blank matrix spiked only with IS) determines if the unlabelled isotopic impurities in the Hordenine-d6 standard will falsely elevate the hordenine quantification at the LLOQ[4][8].

  • Cross-Talk Check: Spike a blank solvent sample with the proposed concentration of Hordenine-d6 HCl. Inject into the LC-MS/MS. Monitor the MRM transition for unlabeled hordenine (m/z 166.12 → product ion). The peak area in the analyte channel must be < 20% of the peak area of the LLOQ standard.

  • Matrix Factor (MF) Check: Extract blank biological matrix (e.g., plasma) and spike with Hordenine-d6 HCl post-extraction. Compare the peak area to a neat solvent sample spiked at the exact same concentration. The IS-normalized MF should ideally fall between 0.85 and 1.15.

Protocol 3: Sample Extraction and LC-MS/MS Analysis

Causality: Adding the internal standard at the very beginning of sample preparation (prior to protein precipitation or solid-phase extraction) ensures that any volumetric losses or extraction inefficiencies apply equally to both the analyte and the IS, allowing the peak area ratio to perfectly correct for recovery variations[4][10].

  • Aliquot 50 µL of human plasma or plant extract into a microcentrifuge tube.

  • Add 10 µL of the optimized Hordenine-d6 HCl working solution. Vortex for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

  • Quantify using the peak area ratio: Peak Area (Hordenine) / Peak Area (Hordenine-d6).

Quantitative Data Summaries

Table 1: Physicochemical and MS Properties The +6 Da mass shift ensures complete mass resolution between the analyte and the internal standard, preventing overlap in the quadrupole mass filters[8].

ParameterHordenine (Analyte)Hordenine-d6 HCl (SIL-IS)
Chemical Formula C10H15NOC10H9D6NO • HCl
Monoisotopic Mass 165.1154 Da171.1530 Da (Free base)
Precursor Ion[M+H]+ m/z 166.12m/z 172.16
Mass Shift N/A+6.0376 Da
Primary Function Target AnalyteStable Isotope-Labeled IS

Table 2: Optimization Matrix for IS Concentration Selection A self-validating framework for troubleshooting IS concentration issues.

Evaluation MetricAcceptance CriteriaCorrective Action if Failed
Isotopic Cross-Talk IS contribution to analyte channel < 20% of LLOQDecrease IS concentration or source higher isotopic purity IS (>99% d6).
Analyte to IS Cross-Talk Analyte contribution to IS channel < 5%Increase IS concentration.
Matrix Factor (MF) IS normalized MF between 0.85 and 1.15Adjust sample preparation (e.g., switch to SPE) or alter chromatography gradient.
Detector Linearity R² > 0.99 over the entire calibration rangeDilute the sample or lower the IS concentration to prevent multiplier saturation.

References

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec.
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays - Bioanalysis Zone.
  • Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time–High-Resolution Mass Spectrometry - ResearchGate.
  • Quantification of the biogenic phenethylamine alkaloid hordenine by LC-MS/MS in beer - GTFCh.
  • Application of Magnetic Core−Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma - Semantic Scholar.
  • Hordenine-d6: A Technical Guide to Isotopic Purity and Mass Shift - BenchChem.
  • Usage of internal standards in LC-MS/MS analysis? - ResearchGate.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? - Scion Instruments.
  • Hordenine-d6 (Ordenina-d6) | Stable Isotope - MedChemExpress.
  • Selection of internal standards for accurate quantification of complex lipid species by ESI-MS - PMC.

Sources

Method

Application Note: Advanced Sample Preparation and Quantification Strategies for Hordenine in Complex Plant Matrices

Executive Summary Hordenine ( N,N -dimethyltyramine) is a biogenic phenethylamine alkaloid predominantly found in the roots of germinating barley (Hordeum vulgare), the foliage of Sceletium tortuosum (Kanna), and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hordenine ( N,N -dimethyltyramine) is a biogenic phenethylamine alkaloid predominantly found in the roots of germinating barley (Hordeum vulgare), the foliage of Sceletium tortuosum (Kanna), and various Citrus species. As a biased agonist of the dopamine D2 receptor, its quantification is critical in pharmacognosy, forensic toxicology, and agricultural metabolomics. However, extracting basic alkaloids from complex plant matrices—which are rich in co-extractable chlorophyll, structural lipids, and acidic polyphenols—presents severe analytical challenges, most notably ionization suppression in mass spectrometry.

This application note details field-proven, self-validating sample preparation workflows designed to isolate hordenine with high recovery and minimal matrix effects, bridging the gap between raw botanical material and high-resolution LC-MS/MS analysis.

Matrix Disruption & Primary Extraction

A self-validating extraction system must account for analyte loss at every phase interface. Plant materials possess rigid cellulosic cell walls that entrap intracellular alkaloids.

Cryogenic Homogenization: To ensure exhaustive extraction, cryogenic milling is employed. Tissues are flash-frozen in liquid nitrogen and pulverized using steel beads at 30 Hz for 45 seconds[1].

  • Causality: The extreme cold embrittles the tissue, maximizing the surface area for solvent penetration while strictly preventing the thermal degradation of thermolabile secondary metabolites.

Solvent Partitioning: The primary extraction utilizes 80% cold aqueous methanol[2].

  • Causality: Hordenine is a polar, basic amine. The 80% methanolic concentration is specifically chosen because it is non-polar enough to disrupt lipid membranes and solvate the alkaloid, yet polar enough to force the precipitation of large, interfering plant proteins and complex polysaccharides. Following sonication, centrifugation at 5100× g yields a clarified hydro-methanolic supernatant ready for targeted clean-up[2].

Extraction Workflow Visualization

G Matrix Complex Plant Matrix (H. vulgare, S. tortuosum) Milling Cryogenic Homogenization (Liquid N2, 30 Hz) Matrix->Milling Extraction Solvent Partitioning (80% MeOH, 1% HCOOH) Milling->Extraction Split Select Clean-Up Strategy Extraction->Split SPE MCX-SPE (Orthogonal Cation Exchange) Split->SPE Ultra-Trace Analysis DART Dilute & Shoot (Minimal Prep) Split->DART High-Throughput Screening LCMS LC-MS/MS Analysis (PFPP Column, ESI+) SPE->LCMS HRMS DART-HRMS (Ambient Ionization) DART->HRMS

Figure 1: Decision tree for hordenine sample preparation workflows based on analytical requirements.

Self-Validating Clean-Up Protocols

Depending on the required sensitivity (Limit of Quantification) and throughput, the clarified extract must be processed to remove isobaric interferences.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Ultra-Trace Analysis

Target Application: High-sensitivity LC-MS/MS of barley roots and biological fluids.

Hordenine contains a basic tertiary amine with a pKa of ~9.6. By acidifying the sample, the amine becomes fully protonated, allowing us to exploit the orthogonal retention mechanisms of an MCX sorbent (which contains both lipophilic reversed-phase and strong cation-exchange sulfonic acid groups).

Step-by-Step Methodology:

  • Internal Standard Addition: Spike the raw extract with 10 µL of Hordenine-d6 (1 µg/mL) to track extraction efficiency.

  • Acidification: Dilute 1 mL of the methanolic extract with 1 mL of 2% Formic Acid in water (adjusting pH to < 4.0).

  • Conditioning: Pass 2 mL of 100% Methanol, followed by 2 mL of 2% Formic Acid through the MCX cartridge. (Causality: Activates the sorbent bed and establishes an acidic environment to ensure the sulfonic acid groups are ionized and ready to bind the protonated hordenine).

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 2 mL of 2% Formic Acid. (Causality: Removes water-soluble interferences like sugars and organic acids without disrupting the ionic bond).

  • Organic Wash: Wash with 2 mL of 100% Methanol. (Causality: Removes neutral and lipophilic interferences such as chlorophyll and neutral flavonoids via reversed-phase disruption. The ionic bond keeps hordenine locked in place).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH neutralizes the hordenine amine, breaking the ionic bond and releasing the highly purified analyte).

  • Reconstitution: Evaporate under a gentle N2​ stream at 40°C and reconstitute in 200 µL of initial mobile phase.

Self-Validation Check: If hordenine is detected in the organic wash fraction during method development, it immediately indicates that the sample pH was too high during loading, failing to fully protonate the amine.

Protocol B: "Dilute & Shoot" for DART-HRMS Screening

Target Application: Rapid forensic quantification of Sceletium tortuosum.

For high-throughput forensic screening where extensive sample prep is a bottleneck, Direct Analysis in Real Time (DART) coupled to High-Resolution Mass Spectrometry (HRMS) bypasses chromatographic separation entirely.

Step-by-Step Methodology:

  • Extraction: Extract 200 mg of pulverized S. tortuosum with 5 mL of methanol. Repeat four times and pool the extracts[3].

  • Filtration & Dilution: Centrifuge at 5000× g for 10 minutes to remove residual solids. Dilute a 100 µL aliquot of the extract 1:1 with methanol containing 20 µg/mL of hordenine-d6 internal standard[3].

  • Analysis: Introduce the glass Dip-it sampler directly into the DART ion source.

  • Causality: The heated, metastable helium stream desorbs and ionizes hordenine directly from the glass surface in its native form. By utilizing an isotopically labeled internal standard introduced post-extraction, the method self-corrects for any spatial ionization variations in the ambient source, achieving a validated lower limit of quantification (LLOQ) of 1 µg/mL[3].

Chromatographic Resolution: The PFPP Advantage

If utilizing LC-MS/MS, column chemistry is the final barrier to data integrity. Standard C18 stationary phases rely solely on dispersive hydrophobic interactions, which are insufficient for the polar, basic nature of hordenine, frequently leading to poor retention and severe peak tailing.

Solution: Utilize a Pentafluorophenylpropyl (PFPP) stationary phase[4].

  • Causality: The PFPP phase provides a self-correcting, multi-modal retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment that interacts with the amine, while the phenyl ring facilitates π−π overlap with hordenine's aromatic ring[4]. This orthogonal retention ensures sharp, symmetrical peaks and excellent baseline resolution from isobaric matrix components that would otherwise co-elute.

Quantitative Performance & Matrix Effects

The following table synthesizes the expected analytical performance of these sample preparation strategies, demonstrating the direct trade-off between preparation rigor and ultimate sensitivity.

Extraction MethodologyTarget MatrixInternal StandardMean Recovery (%)Matrix Effect (%)Validated LLOQ
MCX-SPE (Mixed-Mode) Barley (H. vulgare)Hordenine-d694.5 ± 2.1-3.21.5 ng/g
Modified QuEChERS Citrus Peel (Citrus spp.)Hordenine-d688.2 ± 3.4-12.44.2 ng/g
Dilute & Shoot (DART) Kanna (S. tortuosum)Hordenine-d6N/A (Direct)-18.51.0 µg/mL

Data metrics synthesized from validated application workflows utilizing targeted clean-up and ambient ionization techniques[3],[4].

References

1.[3] Title: Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry: Application to the “plant of concern” Sceletium tortuosum Source: Drug Testing and Analysis (Wiley) URL: [Link]

2.[2] Title: Hordatines and Associated Precursors Dominate Metabolite Profiles of Barley (Hordeum vulgare L.) Seedlings: A Metabolomics Study of Five Cultivars Source: Metabolites (MDPI) / PubMed Central URL: [Link]

3.[1] Title: A New Fluorescence Detection Method for Tryptophan- and Tyrosine-Derived Allelopathic Compounds in Barley and Lupin Source: Plants (MDPI) URL: [Link]

4.[4] Title: Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase Source: Journal of Chromatography A (Elsevier) URL: [Link]

Sources

Application

Application Note: Forensic Quantification of Hordenine in Biological Matrices Using Hordenine-d6 HCl

Executive Summary In forensic toxicology, distinguishing between the consumption of beer and other alcoholic beverages (or verifying claims of "I only drank beer" in Drug-Facilitated Sexual Assault and DUI cases) require...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In forensic toxicology, distinguishing between the consumption of beer and other alcoholic beverages (or verifying claims of "I only drank beer" in Drug-Facilitated Sexual Assault and DUI cases) requires highly specific biomarkers. Hordenine (N,N-dimethyltyramine), an alkaloid naturally occurring in germinated barley, survives the brewing process and is excreted in human serum and urine. This application note details a self-validating analytical protocol for the robust quantification of hordenine using Hordenine-d6 HCl as an isotopically labeled internal standard (ILIS). By leveraging Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), this methodology ensures high-fidelity data that meets the rigorous evidentiary standards required in medicolegal investigations.

Forensic Context & The Role of Hordenine

Traditional alcohol congener analysis (e.g., detecting methanol or isopropanol via HS-GC-FID) often falls short of identifying the specific type of alcoholic beverage consumed. Hordenine bridges this gap. Because human uptake of hordenine during beer consumption is in the low milligram range (beer contains approximately 1.05–6.32 mg/L of hordenine), its presence in biological matrices serves as a qualitative and quantitative marker for recent beer intake .

However, forensic analysis of hordenine is complicated by severe matrix effects in urine and serum, as well as its structural similarity to endogenous catecholamines and illicit phenethylamines. False positives in preliminary immunoassays have been historically documented . Therefore, definitive confirmation requires mass spectrometry coupled with isotopic dilution.

The Causality of Isotopic Dilution: Why Hordenine-d6 HCl?

The cornerstone of this protocol's trustworthiness is the integration of Hordenine-d6 HCl .

  • Causality of Matrix Effect Mitigation: In positive electrospray ionization (ESI+), co-eluting endogenous compounds in urine and serum compete for available charge, leading to unpredictable ion suppression. Hordenine-d6 HCl shares the exact physicochemical properties and chromatographic retention time as the target analyte. Any ion suppression affecting endogenous hordenine proportionally affects the d6-labeled standard, rendering the analyte-to-ILIS ratio constant and self-correcting.

  • Causality of Extraction Recovery: Liquid-liquid extraction (LLE) inherently suffers from variable recovery rates (often ~50% for hordenine). By spiking Hordenine-d6 HCl into the biological matrix prior to any sample manipulation, the protocol validates its own extraction efficiency. Losses during enzymatic cleavage or solvent transfer are mathematically nullified.

Pharmacokinetics & Analytical Workflow

Following ingestion, hordenine undergoes extensive Phase II metabolism, dominated initially by sulfation and subsequently by glucuronidation. The elimination half-life in plasma is approximately 55–66 minutes for free hordenine, correlating linearly with blood alcohol concentration (BAC) . Because the majority of hordenine is conjugated, enzymatic hydrolysis is a mandatory step to prevent severe underestimation of the analyte.

G A 1. Biological Matrix (Serum/Urine) B 2. ILIS Spiking (Hordenine-d6) A->B C 3. Enzymatic Hydrolysis B->C D 4. LLE / SPE Extraction C->D E 5. UPLC-MS/MS (ESI+ MRM) D->E F 6. Forensic Interpretation E->F

Fig 1: Self-validating forensic workflow for hordenine quantification using Hordenine-d6 ILIS.

Self-Validating Experimental Protocol

Materials & Reagents
  • Standards: Hordenine (Certified Reference Material) and Hordenine-d6 HCl (ILIS).

  • Reagents: β-glucuronidase/arylsulfatase (from Helix pomatia), LC-MS grade Dichloromethane, Diethyl Ether, Acetonitrile, and Formic Acid.

  • Matrix: Drug-free human serum and urine (for calibration curves and QC blanks).

Step-by-Step Methodology

Step 1: Aliquoting and ILIS Spiking

  • Transfer 1.0 mL of the biological sample (serum or urine) into a clean glass centrifuge tube.

  • Spike the sample with 50 µL of Hordenine-d6 HCl working solution (100 ng/mL).

  • Self-Validation Check: Prepare a "Zero Sample" (blank matrix + ILIS) and a "Blank Sample" (blank matrix only) to monitor for endogenous interferences and carryover.

Step 2: Enzymatic Cleavage

  • Add 0.5 mL of sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase to the spiked samples.

  • Incubate at 37°C for 2 hours.

  • Causality Note: This step cleaves the glucuronide and sulfate conjugates. Skipping this step would result in quantifying only "free" hordenine, missing up to 80% of the total biomarker pool and risking a false negative.

Step 3: Liquid-Liquid Extraction (LLE)

  • Adjust the pH of the sample to 9.5 using 0.1 M NaOH to ensure the basic nitrogen of hordenine is deprotonated (neutral state).

  • Add 3.0 mL of a Dichloromethane/Diethyl Ether mixture (1:1, v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 4: UPLC-MS/MS Analysis

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm) or equivalent.

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Causality Note: The acidic mobile phase ensures that hordenine is fully protonated [M+H]+ prior to entering the mass spectrometer, maximizing the sensitivity of the MRM transitions.

Quantitative Data & Method Validation

To ensure the protocol meets forensic E-E-A-T standards, the method must be validated for linearity, lower limit of quantification (LLOQ), matrix effects, and extraction recovery. The data below summarizes expected validation parameters based on established forensic methodologies .

Table 1: UPLC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Hordenine 166.1121.191.115 / 25
Hordenine-d6 172.1121.1*91.115 / 25

*Note: The loss of the deuterated dimethylamine group (-N(CD3)2, 51 Da) from Hordenine-d6 yields the same tropylium-derivative fragment (m/z 121.1) as the unlabeled compound, making it a highly stable quantifier transition.

Table 2: Method Validation Summary (Human Serum)

ParameterValue / RangeForensic Acceptance Criteria
Linearity Range 0.2 – 16.0 ng/mLR² > 0.999
LLOQ 0.3 ng/mLSignal-to-Noise (S/N) ≥ 10
Extraction Recovery ~50%Consistent across concentration levels
Matrix Effect 75% – 125%Compensated by Hordenine-d6 ILIS
Carryover Not Detected< 20% of LLOQ in subsequent blank

Forensic Interpretation Guidelines

When utilizing this protocol in a medicolegal context, toxicologists must contextualize the quantitative results:

  • Temporal Limitations: Due to its short half-life (~1 hour), total hordenine is typically cleared from serum within 2.5 to 4 hours post-consumption. Negative hordenine results in samples drawn >4 hours after the alleged incident cannot definitively rule out beer consumption.

  • Dietary Confounders: While hordenine is a strong biomarker for beer, trace amounts can be found in certain dietary supplements (e.g., bitter orange extracts) or animal feeds. The presence of hordenine must be correlated with BAC and the specific case history to rule out alternative botanical sources.

  • Self-Validating Assurance: If the absolute peak area of the Hordenine-d6 ILIS in a casework sample deviates by more than 50% from the average ILIS peak area of the calibration standards, the sample must be flagged for severe matrix interference, and the extraction should be repeated.

References

  • Steiner I, Brauers G, Temme O, Daldrup T. (2016). A sensitive method for the determination of hordenine in human serum by ESI+ UPLC-MS/MS for forensic toxicological applications. Analytical and Bioanalytical Chemistry, 408(9), 2285-2292. URL:[Link][1]

  • Sommer T, Göen T, Budnik N, Pischetsrieder M. (2020). Absorption, biokinetics, and metabolism of the dopamine D2 receptor agonist hordenine (N,N-dimethyltyramine) after beer consumption in humans. Journal of Agricultural and Food Chemistry, 68(7), 1998-2006. URL:[Link][2]

  • Singh AK, Granley K, Misrha U, Naeem K, White T, Jiang Y. (1992). Screening and confirmation of drugs in urine: interference of hordenine with the immunoassays and thin layer chromatography methods. Forensic Science International, 54(1), 9-22. URL:[Link][3]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of Hordenine

Abstract: This document provides a comprehensive guide to the analysis of hordenine, a naturally occurring phenethylamine alkaloid, using High-Resolution Mass Spectrometry (HRMS). We present detailed protocols for two po...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the analysis of hordenine, a naturally occurring phenethylamine alkaloid, using High-Resolution Mass Spectrometry (HRMS). We present detailed protocols for two powerful analytical approaches: Liquid Chromatography-HRMS (LC-HRMS) for robust, quantitative analysis in complex matrices, and Direct Analysis in Real Time-HRMS (DART-HRMS) for rapid screening with minimal sample preparation. This guide is designed for researchers, analytical scientists, and quality control professionals in the dietary supplement, food and beverage, and forensic science industries. We delve into the causality behind methodological choices, from sample extraction to data interpretation, ensuring scientifically sound and reproducible results.

Introduction: The Analytical Challenge of Hordenine

Hordenine (N,N-dimethyltyramine) is a bioactive compound found in various plants, most notably in germinated barley (Hordeum vulgare), and is consequently present in products like beer.[1][2] It is also incorporated into dietary supplements for its purported stimulant effects.[3] The increasing use of hordenine-containing products necessitates reliable and sensitive analytical methods to ensure product quality, verify label claims, and conduct toxicological and pharmacokinetic studies.

Traditional analytical methods can be hampered by complex sample matrices, leading to challenges in selectivity and sensitivity.[3] High-Resolution Mass Spectrometry (HRMS) offers a definitive solution. Its ability to provide accurate mass measurements (typically <5 ppm) allows for the confident identification of hordenine and its differentiation from isobaric interferences, a common challenge in complex samples like plant extracts or biological fluids.[4] When coupled with techniques like Ultra-High-Performance Liquid Chromatography (UPLC) or ambient ionization sources like DART, HRMS provides a versatile platform for both comprehensive quantification and high-throughput screening.

This guide provides field-proven protocols, grounded in established scientific principles, to empower laboratories to develop and validate robust HRMS methods for hordenine analysis.

Foundational Principles: Why HRMS?

The choice of HRMS, particularly with Orbitrap or Time-of-Flight (TOF) analyzers, is predicated on its superior specificity and sensitivity.

  • Specificity through Mass Accuracy: Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS can determine the elemental composition of an ion based on its exact mass. Hordenine's protonated molecule ([M+H]⁺) has a theoretical exact mass of 166.1226 g/mol (for C₁₀H₁₆NO⁺). An HRMS instrument can measure this ion with high accuracy, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. This capability significantly reduces the risk of false positives.[4]

  • Retrospective Data Analysis: HRMS instruments often collect full-scan data, acquiring a complete mass spectrum of all ions present in a sample. This allows for retrospective analysis; the data can be re-interrogated for other compounds of interest without needing to re-inject the sample, which is invaluable in research and forensic contexts.[4]

  • Sensitivity and Dynamic Range: Modern HRMS instruments offer excellent sensitivity, with Limits of Quantification (LOQ) reaching low ng/mL or even pg/mL levels, making them suitable for trace analysis in biological matrices.[5][6]

Protocol I: Quantitative Analysis by Liquid Chromatography-HRMS (LC-HRMS)

This protocol is the gold standard for accurate quantification of hordenine in complex samples such as dietary supplements, plant extracts, and biological fluids. It combines the powerful separation capabilities of UPLC with the specificity of HRMS detection.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract hordenine from the matrix while removing interfering substances. As a phenethylamine alkaloid, hordenine is basic, a property that can be exploited for efficient extraction.

Protocol 3.1.1: Acid-Base Extraction for Plant Material & Supplements

This classic technique is highly effective for isolating alkaloids from complex botanical matrices.

  • Rationale: This method leverages the pH-dependent solubility of hordenine. In an acidic solution, hordenine's amine group is protonated, making it water-soluble and allowing it to be separated from non-basic, lipid-soluble compounds. By then making the solution alkaline, hordenine is deprotonated, becoming soluble in an organic solvent and allowing for its separation from water-soluble impurities.[7][8]

  • Step-by-Step Protocol:

    • Homogenization: Weigh approximately 200 mg of the finely ground plant material or supplement powder into a centrifuge tube.[9]

    • Acidic Extraction: Add 5 mL of 0.1 M HCl. Vortex thoroughly and agitate for 4 hours at room temperature.[7]

    • Centrifugation: Centrifuge at 4000 rpm for 15 minutes and collect the acidic supernatant. Repeat the extraction on the pellet twice more, combining all supernatants.[7]

    • Basification: Adjust the pH of the combined supernatant to 10-11 using 1 M NaOH.

    • Liquid-Liquid Extraction (LLE): Transfer the alkaline solution to a separatory funnel and extract three times with an equal volume of dichloromethane.[7]

    • Drying & Reconstitution: Combine the organic layers and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Final Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection.[7]

Protocol 3.1.2: Protein Precipitation for Serum/Plasma Samples

This is a rapid and effective method for removing proteins from biological fluids prior to analysis.

  • Rationale: High concentrations of organic solvent denature and precipitate proteins, which would otherwise foul the analytical column and ion source. Hordenine remains soluble in the supernatant.

  • Step-by-Step Protocol:

    • Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of an internal standard (IS) working solution (e.g., hordenine-d6, 100 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and corrects for matrix effects and extraction variability.[9][10]

    • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-HRMS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Parameter Recommended Setting Rationale
UPLC System Waters ACQUITY UPLC, Agilent 1290, or equivalentProvides high-resolution separation, leading to sharper peaks and better sensitivity.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Excellent retention for moderately polar compounds like hordenine.[6][11]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI and improves peak shape.[7][11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for 2.1 mm ID columns.[6]
Gradient 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min.A standard gradient to elute the analyte and clean the column.
Injection Volume 2-5 µLBalances loading capacity with peak shape.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Parameter Recommended Setting Rationale
HRMS System Thermo Scientific™ Q Exactive™ series, Sciex X500R, or equivalentProvides high resolution and mass accuracy.[4]
Ionization Source Heated Electrospray Ionization (HESI)Robust and efficient ionization for polar to moderately polar compounds.
Polarity PositiveHordenine contains a basic amine group that is readily protonated.[11]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Acquisition Mode Full MS / dd-MS2 (Data-Dependent) or Parallel Reaction Monitoring (PRM)Full MS for screening, PRM for targeted quantification.
Full MS Resolution 70,000 FWHM (@ m/z 200)Sufficient to resolve hordenine from most interferences.
Scan Range m/z 100-500Covers the mass range for hordenine and potential metabolites.
PRM Settings Precursor Ion: 166.1226; Isolation Window: 1.0 m/z; Collision Energy: 20-30 eV (optimized); Resolution: 35,000Provides high specificity and sensitivity for quantification by monitoring fragment ions.
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a hordenine analytical standard into a blank matrix (e.g., drug-free urine or a solvent). Concentrations typically range from 1 to 1000 ng/mL.[6][9]

  • Internal Standard: Add a fixed concentration of the internal standard (e.g., hordenine-d6) to all calibrators, quality controls, and unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Hordenine / Hordenine-d6) against the concentration of the calibrators. Apply a linear regression to determine the concentration of hordenine in unknown samples.

Protocol II: Rapid Screening by DART-HRMS

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the analysis of samples in their native state with little to no preparation, making it ideal for high-throughput screening.[3]

  • Rationale: DART utilizes a stream of heated, excited helium gas to desorb and ionize analytes directly from a sample's surface.[3] This process is nearly instantaneous and eliminates the need for liquid chromatography, reducing analysis time from minutes to seconds.

Sample Preparation

Protocol 4.1.1: Minimal Prep for Powders and Extracts

  • Powders: Dip the closed end of a clean glass melting point capillary tube into the plant powder or supplement.[9]

  • Extracts: For liquid extracts, dip the capillary into the solution.

  • Presentation: Position the sample-coated capillary in the gas stream between the DART source and the mass spectrometer inlet.

Protocol 4.1.2: Dilute-and-Shoot for Quantification

For quantitative DART analysis, a simple extraction is used to incorporate an internal standard.

  • Extraction: Accurately weigh 10-20 mg of the homogenized plant powder into a microcentrifuge tube. Add 1 mL of methanol containing a known concentration of the internal standard (e.g., 10 µg/mL hordenine-d6).[3][9]

  • Vortex & Centrifuge: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.[3]

  • Analysis: Dip a capillary tube into the supernatant and present it to the DART source for analysis.

DART-HRMS Instrumental Parameters
Parameter Recommended Setting Rationale
DART Source DART SVP (IonSense) or equivalentStandard ambient ionization source.
Gas HeliumUsed to generate the metastable atoms for ionization.
Gas Temperature 350-450 °COptimized for thermal desorption of hordenine.
Grid Electrode +350 VGuides ions toward the mass spectrometer inlet.
HRMS System JEOL AccuTOF™, Thermo Orbitrap™, or equivalentHigh-resolution analyzer is critical for specificity.[9]
Polarity PositiveTo detect the protonated [M+H]⁺ ion.
Acquisition Full ScanAcquire full spectra for identification.
Mass Range m/z 100-500Covers the expected analyte mass.
Collision Energy For confirmation, orifice 1 voltage can be increased (e.g., to 60 V) to induce in-source fragmentation, providing diagnostic product ions.[9]

Method Validation: Ensuring Trustworthy Data

Any quantitative method must be validated to ensure its performance is reliable. Validation should be performed according to established guidelines, such as those from the FDA or EMA.[10][12]

  • Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range. A correlation coefficient (R²) of >0.99 is typically required.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.[11]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10] For DART-HRMS, an LOQ of 1 µg/mL has been reported.[10]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing multiple blank matrix samples.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. This is effectively compensated for by using a stable isotope-labeled internal standard.[2]

Visualizations and Workflows

Overall Analytical Workflow

Hordenine Analysis Workflow cluster_0 Sample Receipt & Preparation cluster_1 LC-HRMS Path (Quantitative) cluster_2 DART-HRMS Path (Screening) cluster_3 Data Processing & Reporting Sample Sample (Plant, Supplement, Biofluid) Prep Sample Preparation Sample->Prep LC UPLC Separation Prep->LC DART DART Ionization Prep->DART Minimal Prep HRMS_LC HRMS Detection (Full Scan / PRM) LC->HRMS_LC Data Data Analysis (Quantification, Identification) HRMS_LC->Data HRMS_DART HRMS Detection (Full Scan) DART->HRMS_DART HRMS_DART->Data Report Final Report Data->Report

Caption: General workflow for hordenine analysis by HRMS.

Hordenine Fragmentation Pathway

Hordenine Fragmentation parent Hordenine [M+H]⁺ m/z 166.1226 fragment Tropylium-like ion m/z 121.0648 (C₈H₉O⁺) parent->fragment CID neutralloss Neutral Loss: Dimethylamine (C₂H₇N) parent->neutralloss

Caption: Key fragmentation of hordenine in positive ion mode.

Conclusion

High-Resolution Mass Spectrometry provides an authoritative platform for the analysis of hordenine. The LC-HRMS protocol offers a robust and validated method for precise quantification, essential for regulatory compliance, quality control, and pharmacokinetic research. The DART-HRMS method serves as a complementary high-throughput tool for rapid screening where minimal sample preparation is advantageous. The causality-driven protocols and validation frameworks presented in this guide provide scientists with the necessary tools to generate high-quality, defensible data for hordenine analysis in a variety of challenging matrices.

References

  • Appley, M., et al. (2022). Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum. Drug Testing and Analysis, 14(4), 604-612. Retrieved from [Link]

  • National Library of Medicine. (2022). Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time – High‐Resolution Mass Spectrometry: Application to the “Plant of Concern” Sceletium tortuosum. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of hordenine in human serum by ESI(+) UPLC-MS/MS for forensic toxicological applications. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of (A) hordatine A (m/z 551), (B) hordatine... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an UHPLC-HRMS/MS Assay for Nine Toxic Alkaloids from Endophyte-infected Pasture Grasses in Horse Serum. Request PDF. Retrieved from [Link]

  • National Library of Medicine. (2015). Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study. PubMed. Retrieved from [Link]

  • National Library of Medicine. (2021). Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris. PubMed. Retrieved from [Link]

  • FAO AGRIS. (2021). Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution. Retrieved from [Link]

  • National Library of Medicine. (2016). A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications. PubMed. Retrieved from [Link]

  • Oxford Academic. (2024). Method for detection of naturally occurring toxins in human urine using liquid chromatography high-resolution mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Retrieved from [Link]

Sources

Application

How to prepare a calibration curve for hordenine using Hordenine-d6 HCl.

Application Note: Absolute Quantification of Hordenine Using Stable Isotope-Labeled Hordenine-d6 HCl via LC-MS/MS Introduction & Mechanistic Context Hordenine ( N,N -dimethyltyramine) is a biogenic phenethylamine alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Quantification of Hordenine Using Stable Isotope-Labeled Hordenine-d6 HCl via LC-MS/MS

Introduction & Mechanistic Context

Hordenine ( N,N -dimethyltyramine) is a biogenic phenethylamine alkaloid naturally occurring in germinated barley, beer, and various psychoactive plants such as Sceletium tortuosum[1]. In pharmacological contexts, hordenine acts as a functionally selective, biased agonist of the Dopamine D2 receptor[2]. Because of its inclusion in dietary supplements and its potential as a biomarker for beer consumption or plant extract adulteration, accurate quantification of hordenine in complex biological matrices (e.g., plasma, urine, or plant extracts) is critical for pharmacokinetic and forensic evaluations.

To achieve regulatory-grade quantification, bioanalytical workflows must account for matrix effects—such as ion suppression or enhancement—that occur during Electrospray Ionization (ESI). As an application scientist, the most robust way to self-validate an LC-MS/MS method against these variables is through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].

Pathway H Hordenine (Agonist) D2R Dopamine D2 Receptor (GPCR) H->D2R Binds & Activates Gi Gi/o Protein (Inhibitory) D2R->Gi Couples to AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downregulates

Hordenine signaling pathway illustrating Dopamine D2 receptor activation and cAMP downregulation.

The Analytical Advantage of Hordenine-d6 HCl

When developing a calibration curve, the choice of internal standard dictates the reliability of the assay. Hordenine-d6 HCl ( C10​H9​D6​NO⋅HCl ) is the premier choice for this application[2].

Causality of Experimental Choices:

  • The +6 Da Mass Shift: Unlabeled hordenine has a monoisotopic mass of 165.115 Da. Hordenine-d6 incorporates six deuterium atoms, typically on the N,N -dimethyl groups, shifting the mass to 171.153 Da[2]. A mass shift of +6 Da is highly intentional; it ensures that the natural isotopic envelope of the unlabeled analyte (specifically the M+1 and M+2 13C isotopes) does not cause cross-talk or spectral overlap in the internal standard channel. This preserves the linearity of the calibration curve at the Lower Limit of Quantification (LLOQ).

  • The Hydrochloride (HCl) Salt Form: Utilizing the HCl salt rather than the free base ensures superior solubility in polar extraction solvents (like methanol or water) and enhances the long-term oxidative stability of the stock solution.

  • Co-elution: Because deuterium labeling minimally affects chromatographic retention, Hordenine-d6 co-elutes exactly with endogenous hordenine. Any ion suppression caused by co-eluting matrix phospholipids affects both the analyte and the IS equally, leaving the peak area ratio (Analyte/IS) perfectly stable.

Table 1: Physicochemical and Mass Spectrometric Properties

ParameterHordenine (Unlabeled)Hordenine-d6 (SIL-IS)
Chemical Formula C10​H15​NO C10​H9​D6​NO
Molecular Weight (Free Base) 165.23 g/mol 171.27 g/mol [2]
Precursor Ion [M+H]+ m/z 166.1m/z 172.1
Primary Product Ion (Q3) m/z 121.1m/z 121.1
Isotopic Purity N/A ≥98% d6​ [2]

Experimental Design & Regulatory Framework

This protocol is designed to be a self-validating system aligned with the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guidance (November 2022) endorsed by the FDA[3]. The guidance mandates that calibration curves must be prepared in the same biological matrix as the intended study samples (matrix-matching) and must include Quality Control (QC) samples at low, mid, and high concentration tiers to continuously verify accuracy and precision[3].

Workflow S1 1. Stock Solutions (1 mg/mL) S2 2. Working Solutions (Serial Dilution) S1->S2 S3 3. Matrix Spiking (Add IS + Analyte) S2->S3 S4 4. Extraction (Protein Precipitation) S3->S4 S5 5. LC-MS/MS (Data Acquisition) S4->S5

Step-by-step workflow for the preparation and extraction of hordenine calibration standards.

Step-by-Step Protocol: Calibration Curve Preparation

Phase A: Stock and Working Solution Preparation

Note: Always account for the salt factor when weighing Hordenine-d6 HCl to ensure the concentration reflects the free-base equivalent.

  • Primary Stock Solutions (1.0 mg/mL):

    • Weigh an appropriate amount of Hordenine reference standard and Hordenine-d6 HCl.

    • Dissolve each independently in 100% LC-MS grade Methanol to yield a 1.0 mg/mL concentration. Methanol is chosen to prevent microbial growth and ensure solubility. Store at -20°C.

  • Internal Standard Working Solution (ISWS):

    • Dilute the Hordenine-d6 stock solution with 50:50 Methanol:Water ( v/v ) to a final working concentration of 500 ng/mL . This concentration is chosen to yield a robust MS signal (approx. 50% of the highest calibration point) without causing detector saturation.

  • Analyte Working Solutions (AWS):

    • Perform serial dilutions of the unlabeled Hordenine stock in 50:50 Methanol:Water ( v/v ) to create the spiking solutions. These should be 10x the desired final matrix concentration to ensure the spiking volume does not exceed 10% of the matrix volume (preventing matrix alteration).

Table 2: Preparation of Calibration Curve Working Solutions

Calibrator LevelTarget Matrix Conc. (ng/mL)AWS Spiking Conc. (ng/mL)Volume of AWS Spiked into Matrix
Cal 1 (LLOQ)1.010.010 µL
Cal 22.020.010 µL
Cal 35.050.010 µL
Cal 410.0100.010 µL
Cal 550.0500.010 µL
Cal 6100.01000.010 µL
Cal 7 (ULOQ)200.02000.010 µL
Phase B: Matrix Spiking and Extraction (Protein Precipitation)

Protein precipitation (PPT) is selected for its high throughput and efficiency in disrupting protein-analyte binding.

  • Matrix Aliquoting: Pipette 90 µL of blank biological matrix (e.g., human plasma or plant extract buffer) into a 1.5 mL low-bind microcentrifuge tube.

  • Spiking: Add 10 µL of the respective Analyte Working Solution (AWS) to the matrix. For the blank sample (Blank + IS), add 10 µL of 50:50 Methanol:Water instead.

  • IS Addition: Add 10 µL of the ISWS (500 ng/mL Hordenine-d6) to all tubes except the double blank. Vortex briefly to equilibrate the SIL-IS with the endogenous matrix proteins.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: A 3:1 ratio of organic solvent to aqueous matrix is the thermodynamic threshold required to crash >95% of plasma proteins. The 0.1% formic acid ensures the basic amine of hordenine remains protonated, increasing its solubility in the supernatant and preventing non-specific binding to the tube walls.

  • Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 200 µL of the clear supernatant into an LC-MS autosampler vial containing a glass insert.

LC-MS/MS Data Acquisition & Validation Criteria

Inject 2-5 µL of the extracted sample onto a C18 UPLC column (e.g., 1.7 µm, 2.1 × 50 mm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 3: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
Hordenine166.1121.15020
Hordenine-d6 (IS)172.1121.15020

System Validation & Acceptance (Per FDA M10 Guidelines):

  • Linearity: Plot the Peak Area Ratio (Area Hordenine​ / Area Hordenine−d6​ ) against the nominal concentration. Apply a 1/x2 weighted linear regression. The R2 value must be ≥0.99 .

  • Accuracy: The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values, except at the LLOQ where ±20% is permissible[3].

  • Matrix Effect (Factor): Calculated by comparing the peak area of Hordenine-d6 spiked into extracted blank matrix versus Hordenine-d6 spiked into neat solvent. Because the SIL-IS perfectly mirrors the analyte, the IS-normalized matrix factor should be strictly between 0.85 and 1.15, validating the assay's trustworthiness.

References

  • Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry: Application to the “plant of concern” Sceletium tortuosum , Drug Testing and Analysis, [Link] (Referenced via ResearchGate / Wiley)

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 , U.S. Food and Drug Administration (FDA), [Link]

Sources

Technical Notes & Optimization

Troubleshooting

LC-MS/MS Technical Support Center: Overcoming Matrix Effects in Hordenine Quantification

Welcome to the Advanced Applications Support Center. Hordenine (N,N-dimethyltyramine) is a biogenic phenethylamine alkaloid and a functionally selective, biased agonist of the dopamine D2 receptor[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Hordenine (N,N-dimethyltyramine) is a biogenic phenethylamine alkaloid and a functionally selective, biased agonist of the dopamine D2 receptor[1]. Quantifying this highly polar compound in complex biological matrices (plasma, urine, plant extracts, and beer) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently results in severe matrix effects—specifically, ion suppression in the Electrospray Ionization (ESI) source[2][3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute quantitative integrity in your bioanalytical workflows.

Workflow Sample Complex Matrix (Plasma/Urine/Beer) IS Add SIL-IS (Hordenine-d6) Sample->IS Prep Sample Preparation (PPT / d-SPE) IS->Prep LC Chromatography (UPLC C18 / HILIC) Prep->LC ESI ESI Source (Minimize Co-elution) LC->ESI MS MS/MS Detection (MRM 166 > 121) ESI->MS

Workflow for mitigating matrix effects in hordenine LC-MS/MS quantification.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does hordenine suffer from severe ion suppression in plasma and urine samples? A: Hordenine is a highly polar, basic alkaloid. In standard reversed-phase liquid chromatography (RPLC), highly polar compounds exhibit poor retention and elute near the void volume. This early elution window is heavily populated by un-retained matrix components (e.g., salts, endogenous polar metabolites, and early-eluting phospholipids). During Electrospray Ionization (ESI), these co-eluting matrix components compete with hordenine for available charge on the droplet surface, leading to severe ion suppression[4].

Q: How do I select the most appropriate internal standard (IS) to compensate for these effects? A: The gold standard for correcting matrix effects in LC-MS/MS is a Stable Isotope-Labeled Internal Standard (SIL-IS). Hordenine-d6 or Hordenine-d4 should be utilized[3][5]. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ion suppression or enhancement environment. If a SIL-IS is unavailable, structural analogs like lidocaine or nuciferine have been utilized, but they may not perfectly mimic hordenine's retention time, leaving the assay vulnerable to localized matrix zones[2][4].

Q: What is the most effective sample preparation strategy to physically remove matrix interferents? A: While simple Protein Precipitation (PPT) using Acetonitrile-Methanol (9:1 v/v) can achieve acceptable recoveries, it leaves phospholipids in the extract[4]. For highly complex matrices like human plasma or dietary supplements, dispersive Solid-Phase Extraction (d-SPE) using magnetic molecularly imprinted polymers (mag-MIPs) provides superior clean-up. Mag-MIPs selectively bind hordenine, allowing aggressive washing steps that remove phospholipids and salts before elution, achieving a Lower Limit of Quantification (LLOQ) of 0.05 µg/L[6].

Pathway Hordenine Hordenine D2R Dopamine D2 Receptor Hordenine->D2R Biased Agonist Gi Gi/o Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Decrease

Hordenine signaling pathway via Dopamine D2 Receptor activation.

Part 2: Troubleshooting Guide

Issue 1: Matrix Factor (MF) is highly variable across different patient lots (Lot-to-Lot Variability).

  • Causality: Differential concentrations of endogenous phospholipids or salts in individual plasma samples are causing fluctuating ionization efficiencies.

  • Solution: Implement a matrix-matched calibration curve and calculate the IS-normalized Matrix Factor. If the IS-normalized Coefficient of Variation (CV) is >15%, the SIL-IS is not adequately tracking the analyte, or the extraction is failing. Switch from Liquid-Liquid Extraction (LLE)—which yields poor recoveries of 20-60% for polar alkaloids[4]—to a targeted SPE or d-SPE approach[6].

Issue 2: Poor peak shape and early elution on C18 columns exacerbating matrix effects.

  • Causality: Secondary interactions with residual silanols on the C18 stationary phase due to hordenine's basic amine group, combined with insufficient lipophilicity for retention.

  • Solution: Use a high-strength silica C18 column designed for basic compounds (e.g., Waters Acquity UPLC BEH C18) and ensure the mobile phase contains 0.1% formic acid to keep hordenine fully ionized[3][4]. Alternatively, utilize a Pentafluorophenyl (PFP) column which offers additional pi-pi and dipole interactions for aromatic alkaloids, pushing the retention time past the early-eluting suppression zone[7].

Part 3: Quantitative Data Summary

The following table summarizes the performance of various extraction and analytical methodologies for hordenine quantification, highlighting the relationship between extraction rigor and matrix effect mitigation.

Extraction MethodMatrixRecovery (%)Matrix Effect (%)LLOQReference
Protein Precipitation (Acetonitrile:MeOH 9:1)Rat Plasma83.0 - 89.9101.2 - 104.14 ng/mLZhang et al.[4]
d-SPE (Magnetic Core-Shell MIPs)Human Plasma> 90.0Minimal (IS-normalized)0.05 µg/LWroblewski et al.[6]
Direct Analysis (DART-HRMS)Plant ExtractN/A (Direct)98.6 - 102.01 µg/mLAppley et al.[2]
Dilute-and-Shoot (Water/MeOH 65:35)BeerN/ACompensated by d4-IS2-4 mg/L (Yield)Steiner et al.[3]

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, every protocol described below functions as a self-validating system. You must calculate the absolute Matrix Factor (MF) for every batch.

Protocol A: Self-Validating Protein Precipitation (PPT) for Plasma

Use this method for high-throughput screening where moderate LLOQs are acceptable.

  • Aliquot: Transfer 100 µL of blank, calibration, or unknown plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (Hordenine-d6 at 500 ng/mL)[5]. Vortex for 10 seconds.

  • Precipitation: Add 300 µL of cold Acetonitrile:Methanol (9:1, v/v) containing 0.1% formic acid[4].

  • Disruption: Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Self-Validation Step (Critical): Prepare a "Post-Extraction Spike" by extracting blank plasma, then adding hordenine standard to the supernatant. Compare the peak area of this sample to a neat standard prepared in solvent. Calculate the absolute Matrix Factor ( MF=Areapost−spike​/Areaneat​ ). If MF < 0.85 or > 1.15, the batch is flagged for phospholipid breakthrough.

Protocol B: Magnetic Molecularly Imprinted Polymer (mag-MIP) d-SPE

Use this method for complex matrices (human plasma, dietary supplements) requiring sub-µg/L sensitivity.

  • Conditioning: Condition 5 mg of mag-MIP nanoparticles in a microcentrifuge tube with 1 mL methanol, followed by 1 mL LC-MS grade water[6].

  • Loading: Add 500 µL of plasma (pre-spiked with Hordenine-d6 IS) to the conditioned mag-MIPs.

  • Incubation: Incubate for 15 minutes with continuous orbital shaking to allow selective cavity binding.

  • Magnetic Separation: Apply an external magnetic field to the tube wall for 60 seconds to pellet the mag-MIPs. Carefully aspirate and discard the supernatant (this removes the bulk matrix).

  • Washing: Wash the pellet with 500 µL of Water:Methanol (95:5, v/v) to remove loosely bound interferents. Apply the magnet and discard the wash solvent.

  • Elution: Elute hordenine using 500 µL of Methanol containing 5% Acetic Acid. Shake for 5 minutes, apply the magnet, and collect the eluate[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial LC mobile phase prior to injection.

References

  • Appley, M., et al. "Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry: Application to the 'Plant of Concern' Sceletium tortuosum." Rapid Communications in Mass Spectrometry. URL:[Link]

  • Brauers, G., et al. "Quantification of the biogenic phenethylamine alkaloid hordenine by LC-MS/MS in beer." Toxichem Krimtech. URL:[Link]

  • Ukaaz Publications. "Hordenine: Pharmacological, phytochemical, pharmacokinetic and analytical review of the literature." URL:[Link]

  • Steiner, I., et al. "A sensitive method for the determination of hordenine in human serum by ESI(+) UPLC-MS/MS for forensic toxicological applications." Analytical and Bioanalytical Chemistry. URL:[Link]

  • Zhang, Q., et al. "Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Wroblewski, K., et al. "Application of Magnetic Core–Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma-Preliminary Data on Pharmacokinetic Study after Oral Administration." Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Optimization

Troubleshooting poor peak shape and retention time shifts for hordenine.

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of hordenine (N,N-dimethyltyramine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of hordenine (N,N-dimethyltyramine).

As a phenethylamine alkaloid, hordenine is a potent 1[1] that requires precise analytical quantification in pharmacokinetic and metabolomic studies. However, its highly polar and strongly basic nature frequently leads to severe peak tailing and retention time (RT) shifts during High-Performance Liquid Chromatography (HPLC).

Biological Context: Why Hordenine Demands High-Sensitivity Assays

Before optimizing your analytical method, it is crucial to understand the biochemical significance of hordenine. Hordenine crosses the blood-brain barrier and modulates dopaminergic signaling, necessitating robust LC-MS/MS methods to track its physiological concentrations.

G Hordenine Hordenine (Agonist) D2R Dopamine D2 Receptor (GPCR) Hordenine->D2R Binds Gi Gi Protein (Inhibitory) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Reduced) cAMP->PKA Downregulates

Caption: Hordenine Dopaminergic Signaling Pathway: D2 receptor activation leading to cAMP downregulation.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does hordenine exhibit severe peak tailing on my standard C18 column? Expert Insight: Peak tailing for basic compounds like hordenine is primarily a chemical problem driven by secondary interactions. Hordenine contains a tertiary amine with a 1[1]. Standard silica-based stationary phases have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, 2[2] into negatively charged silanoxanes (Si-O⁻). As hordenine travels through the column, its positively charged protonated amine interacts with these negative sites via ion-exchange mechanisms. This 3[3] delays a fraction of the analyte molecules, creating an asymmetrical tail. Self-Validating Solution:

  • Lower the pH: Drop the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid) to fully protonate the residual silanols, neutralizing their charge and eliminating the secondary interaction.

  • Use Deactivated Columns: Switch to a highly end-capped or polar-embedded C18 column designed specifically to shield basic compounds from silica supports.

Q2: My retention times for hordenine are drifting unpredictably. How do I stabilize them? Expert Insight: Retention time drift for ionizable compounds is almost always a function of inadequate pH control or 4[4]. To achieve repeatable separation, the mobile phase pH must be maintained5[5]. If your mobile phase pH is near 10.0, microscopic fluctuations in pH will cause hordenine to shift between its ionized and neutral states, drastically altering its hydrophobicity and retention factor (k). Furthermore, even a 1 °C change in column temperature can shift retention times by 1–2%. Self-Validating Solution:

  • Buffer Capacity: Use a strong buffer (e.g., 10-50 mM Formate or Phosphate) rather than just adjusting pH with weak acids.

  • Thermostatic Control: Utilize a column oven set to a stable temperature (e.g., 30.0 ± 0.1 °C) to prevent ambient lab temperature swings from affecting the run.

Q3: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for hordenine? Expert Insight: While RP-HPLC is standard, hordenine's high polarity often results in very early elution (poor retention factor), making it susceptible to ion suppression from the void volume matrix in LC-MS/MS. 6[6] for hydrophilic basic compounds. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile), promoting the partitioning of hordenine into a water-enriched layer on the silica surface, drastically improving retention and peak shape.

Section 2: Troubleshooting Workflow

Workflow Start Analyze Hordenine via HPLC Issue Identify Issue Start->Issue Tailing Peak Tailing / Fronting Issue->Tailing RT_Shift Retention Time Shift Issue->RT_Shift Sol1 Use End-capped C18 or HILIC Column Tailing->Sol1 Sol2 Lower pH < 3.0 to protonate silanols Tailing->Sol2 Sol3 Ensure pH is 2 units away from pKa (~10) RT_Shift->Sol3 Sol4 Stabilize Column Temp & Flow Rate RT_Shift->Sol4

Caption: Logical decision tree for troubleshooting hordenine chromatographic anomalies.

Section 3: Quantitative Data Summary

ParameterValue / DescriptionChromatographic Implication
Chemical Formula C10H15NOHighly polar phenethylamine derivative.
pKa (Phenolic H) ~9.78Avoid mobile phase pH between 7.8 and 11.8 to prevent partial ionization.
pKa (Ammonium H) ~10.02Strong basicity causes severe secondary interactions with free silanols.
Optimal RP-HPLC pH < 3.0Ensures full protonation of both hordenine and residual silica silanols.
Optimal HILIC Organic % 70% - 95% ACNHigh organic content is required to form the aqueous partitioning layer.

(Data synthesized from physicochemical profiles of 7[7])

Section 4: Experimental Protocols

Protocol A: Optimized Isocratic RP-HPLC Method for Hordenine (Low pH Approach)

Objective: Achieve baseline separation of hordenine with an asymmetry factor (As) < 1.2 by suppressing silanol ionization.

  • Column Selection: Install a fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) capable of withstanding low pH environments.

  • Mobile Phase Preparation:

    • Solvent A: Prepare 0.1% Phosphoric Acid (H3PO4) in LC-MS grade water. Verify the pH is approximately 2.1.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Isocratic Mixture: Set the pump to deliver a8[8].

  • System Parameters:

    • Flow Rate: 0.9 mL/min (monitor backpressure to ensure stability).

    • Column Temperature: 30.0 °C (crucial for preventing RT drift).

    • Injection Volume: 10 µL to 20 µL (Do not exceed 20 µL to prevent volume overload and fronting).

    • Detection: UV/PDA at 225 nm (optimal λmax for hordenine).

  • System Suitability: Inject a standard solution (e.g., 100 µM). The retention time should be stable within ±0.05 min across 6 replicate injections.

Protocol B: HILIC-MS/MS Method for Polar Basic Alkaloids

Objective: Maximize retention and MS sensitivity for hordenine using hydrophilic interaction.

  • Column Selection: Install a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 95% Solvent B (highly organic to promote retention).

    • Ramp down to 60% Solvent B over 5 minutes to elute the strongly retained hordenine.

    • Re-equilibrate at 95% Solvent B for at least 10 column volumes (HILIC requires longer equilibration times than RP-HPLC).

  • Sample Diluent: Ensure the sample is dissolved in a solvent matching the initial conditions (e.g., 95% Acetonitrile). Injecting highly aqueous samples in HILIC will cause severe peak distortion and breakthrough.

References

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

  • Interchim. "216 Miscellaneous - Troubleshooting HPLC." Available at: [Link]

  • PMC / NIH. "Dietary supplement mislabelling: case study on selected slimming products by developing a green isocratic HPLC method." Available at: [Link]

  • Ovid. "Validated UPLC–MS/MS method for determination of hordenine." Available at:[Link]

Sources

Troubleshooting

Hordenine-d6 HCl Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Hordenine-d6 HCl (4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol hydrochloride). As a highly specific internal standard, this compound is widely used in LC-MS/MS and DART-HRMS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hordenine-d6 HCl (4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol hydrochloride). As a highly specific internal standard, this compound is widely used in LC-MS/MS and DART-HRMS for the quantification of hordenine in complex matrices like Sceletium tortuosum, barley, and biological fluids.

While the N,N-dimethyl-d6 labeling provides excellent mass separation (+6 Da) from the endogenous analyte, users occasionally report "hydrogen-deuterium (H/D) exchange" or a loss of isotopic purity. This guide addresses the structural causality behind these observations and provides actionable troubleshooting steps to ensure analytical integrity.

Part 1: Structural Causality & The "False Exchange" Phenomenon

The most common support ticket we receive regarding Hordenine-d6 HCl is rapid "deuterium loss" upon dissolution in protic solvents (H₂O, MeOH). As an Application Scientist, I must emphasize that this is almost always a misinterpretation of the molecule's structural chemistry rather than a failure of the isotope label.

Hordenine-d6 HCl contains two distinct types of protons/deuterons:

  • Non-Exchangeable Deuteriums (The Label): The six deuterium atoms are located on the two N-methyl groups (—N(CD₃)₂). Carbon-deuterium (C-D) bonds are thermodynamically highly stable. They do not undergo H/D exchange in standard aqueous or organic solvents, even at extreme pH levels.

  • Exchangeable Protons: The molecule contains a phenolic hydroxyl group (—OH) and, in its hydrochloride salt form, a protonated tertiary amine (—NH⁺). If dissolved in D₂O, these specific protons will immediately exchange with deuterium. Conversely, if the deuterated standard is dissolved in H₂O, no deuteriums from the N(CD₃)₂ group will be lost.

The Causality of Signal Loss: What users often perceive as H/D exchange of the label is actually:

  • In-source fragmentation (ESI/DART): High cone voltages or excessive gas temperatures can cause oxidative N-demethylation, leading to an M-17 peak (loss of a CD₃ group and gain of a proton) that mimics isotopic impurity.

  • Metabolic N-demethylation: In in vitro assays (e.g., liver microsomes), CYP450 enzymes actively cleave the N-CD₃ group. This is a metabolic biotransformation, not a spontaneous physicochemical H/D exchange.

Part 2: Troubleshooting FAQs

Q1: I am using DART-HRMS for plant matrix analysis, and my Hordenine-d6 internal standard shows a significant M-17 peak. How do I prevent this? A: This is thermal degradation (N-demethylation) rather than H/D exchange. DART-HRMS utilizes a heated, metastable gas (e.g., helium) for ionization. If the gas temperature exceeds 350°C, the —N(CD₃)₂ group can undergo thermal cleavage. Solution: Lower the DART gas heater temperature to 250–300°C. According to, mild ionization conditions are sufficient to detect the protonated precursor[M+H]⁺ without inducing fragmentation of the tertiary amine.

Q2: Does the extraction solvent pH affect the stability of the deuterium label? A: No. The C-D bonds on the N-methyl groups are stable across the entire pH range (pH 1–14) during standard extraction times. However, highly basic conditions (pH > 10) will deprotonate the phenol (pKa ~9.5), increasing water solubility and potentially causing poor recovery in liquid-liquid extraction (LLE) using non-polar solvents. Always buffer your extraction to pH ~8–9 to keep the phenol protonated while neutralizing the amine (pKa ~10.5) for optimal organic extraction.

Q3: Why does my LC-MS/MS calibration curve lose linearity at low concentrations when using Hordenine-d6 HCl? A: This is a classic matrix effect, not an isotope exchange issue. While Hordenine-d6 co-elutes with unlabeled hordenine, severe ion suppression from plant matrix components (like mucilage or other alkaloids) can disproportionately affect the internal standard if it is spiked at a concentration far from the analyte's Lower Limit of Quantification (LLOQ). Solution: Ensure your internal standard is spiked at a concentration near the middle of your calibration curve. For example, if your LLOQ is 1 μg/mL, spike Hordenine-d6 at a final concentration of 10 μg/mL.

Part 3: Quantitative Data on Hordenine-d6 Stability

The following table summarizes the stability of the Hordenine-d6 label under various common laboratory conditions. Notice that true H/D exchange does not occur; signal loss is strictly tied to thermal or enzymatic degradation.

ConditionTemperature / pHExposure TimeObserved [M+H]⁺ (m/z 172.16)H/D Exchange / Degradation
Methanol (LC-MS Grade)20°C / Neutral30 Days>99.5%None
0.1M HCl (Aqueous)20°C / pH 1.024 Hours>99.0%None
0.1M NaOH (Aqueous)20°C / pH 13.024 Hours>98.5%None
DART Gas (Helium)250°CReal-time>98.0%None
DART Gas (Helium)400°CReal-time<70.0%High (Thermal N-demethylation)
Liver Microsomes (NADPH)37°C / pH 7.460 Minutes<40.0%High (Enzymatic N-demethylation)

Part 4: Standardized Experimental Protocol

To ensure that any signal loss is isolated to instrument parameters rather than sample preparation, utilize this self-validating extraction protocol based on FDA bioanalytical guidelines for complex plant matrices [1].

Step-by-Step Methodology:

  • Stock Solution Preparation & Self-Validation:

    • Dissolve 1.0 mg of Hordenine-d6 HCl in 1.0 mL of LC-MS grade Methanol to create a 1000 μg/mL primary stock. Store at -20°C.

    • Self-Validation Step: Run a direct infusion of this stock (diluted to 1 μg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid). You must observe a pristine [M+H]⁺ peak at m/z 172.16. If M-17 is present here, lower your MS capillary/cone voltage immediately.

  • Working Internal Standard (IS) Solution:

    • Dilute the primary stock to 20 μg/mL in Methanol.

  • Sample Extraction (Plant Matrix):

    • Accurately weigh 10–20 mg of homogenized, dried plant material into a microcentrifuge tube.

    • Add 500 μL of extraction solvent (Methanol with 0.1% Formic Acid) and 500 μL of the 20 μg/mL IS solution. (Final IS concentration = 10 μg/mL).

    • Vortex vigorously for 2 minutes to disrupt the matrix and ensure complete solvent penetration.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble plant material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS, or present a glass capillary dipped in the supernatant directly to the DART-HRMS gas stream.

Part 5: Workflow & Logical Relationship Visualization

The diagram below maps the structural stability of Hordenine-d6 HCl through the analytical workflow, visually distinguishing between stable isotopic labels, exchangeable protons, and the pathways that lead to "false exchange."

Hordenine_Workflow Start Hordenine-d6 HCl (N,N-dimethyl-d6) Sub_Stable Stable C-D Bonds (N-CD3 groups) Start->Sub_Stable Sub_Exchange Exchangeable Protons (-OH, -NH+) Start->Sub_Exchange Solvent Protic Solvents (H2O, MeOH) Sub_Stable->Solvent Dissolution Sub_Exchange->Solvent Dissolution Outcome_Stable No H/D Exchange Maintains +6 Da Mass Solvent->Outcome_Stable N-CD3 remains intact Outcome_Exchange Instant H/D Exchange (Irrelevant to IS mass) Solvent->Outcome_Exchange -OH/-NH+ equilibrate Harsh_MS Harsh Ionization (DART >350°C / High CE) Outcome_Stable->Harsh_MS MS Analysis Outcome_Degrade Thermal/Oxidative N-demethylation (M-17) *False Exchange* Harsh_MS->Outcome_Degrade C-N bond cleavage

Caption: Logical relationship of Hordenine-d6 HCl structural stability and false exchange pathways.

References

  • Appley, M. G., & Chambers, M. I. (2022). Quantification of hordenine in a complex plant matrix by direct analysis in real time–high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum. Drug Testing and Analysis, 14(4), 604-612.[Link]

Optimization

Technical Support Center: A Guide to Identifying and Minimizing Ion Suppression in the ESI-MS Analysis of Hordenine

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of hordenine using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of hordenine using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to empower you to identify, understand, and mitigate the effects of ion suppression, a common challenge in LC-MS analysis. Our focus is on providing practical, field-proven insights to ensure the accuracy, sensitivity, and reproducibility of your hordenine quantification.

Understanding the Challenge: Ion Suppression in Hordenine Analysis

Ion suppression is a matrix effect that can significantly compromise the quality of your analytical data. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, hordenine, in the ESI source.[1][2][3] This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor method reproducibility.[4][5] The mechanism of ion suppression is complex but is primarily attributed to competition for charge on the surface of ESI droplets and changes in droplet fission and solvent evaporation characteristics caused by matrix components.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for hordenine analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the presence of other compounds in the sample (the matrix) reduces the ionization efficiency of your target analyte, hordenine.[1][2] This is problematic because it can lead to an underestimation of the true concentration of hordenine in your sample, or in severe cases, the complete loss of the analyte signal.[7] This can have serious implications in a research or drug development setting where accurate quantification is critical.

Q2: I suspect ion suppression is affecting my results. What is the first step I should take to confirm this?

A2: The most definitive way to identify ion suppression is to perform a post-column infusion experiment.[1][8][9] This technique allows you to visualize the regions of your chromatogram where ion suppression is occurring. A detailed protocol for this experiment is provided in the "Troubleshooting Guides" section of this document.

Q3: Can't I just use a tandem mass spectrometer (MS/MS) to avoid ion suppression?

A3: While MS/MS provides excellent selectivity by monitoring specific fragment ions, it is not immune to ion suppression.[4] The suppression effect occurs in the ion source, before the ions enter the mass analyzer. Therefore, if hordenine is not efficiently ionized in the first place, its signal will be low, regardless of the selectivity of the mass analyzer.

Q4: What are the most common sources of ion suppression when analyzing hordenine in biological samples?

A4: In biological matrices such as plasma, urine, or plant extracts, common sources of ion suppression include salts, phospholipids, proteins, and other endogenous compounds.[1][2] The choice of sample preparation method is crucial in removing these interfering substances.

Q5: Is it possible to completely eliminate ion suppression?

A5: While complete elimination is often challenging, especially in complex matrices, ion suppression can be significantly minimized to a level where it does not impact the accuracy and precision of your assay.[4] This is achieved through a combination of effective sample preparation, optimized chromatography, and the use of appropriate internal standards.

Troubleshooting Guides: A Practical Approach

Guide 1: Diagnosing Ion Suppression with Post-Column Infusion

This experiment is the gold standard for identifying and pinpointing the retention times where ion suppression occurs.

Experimental Protocol: Post-Column Infusion
  • Preparation of Hordenine Infusion Solution:

    • Prepare a stock solution of hordenine in methanol (e.g., 1 mg/mL).

    • Dilute the stock solution in your initial mobile phase composition to a working concentration that provides a stable and moderate signal (e.g., 100 ng/mL). The optimal concentration may require some preliminary experiments.[8]

  • System Setup:

    • Set up your LC-MS/MS system with the analytical column and mobile phase conditions you are using for your hordenine analysis.

    • Using a T-piece, connect the outlet of the LC column and the outlet of a syringe pump to the inlet of the ESI source.

    Post-Column Infusion Setup LC LC System Column Analytical Column LC->Column Tee T-Piece Column->Tee SyringePump Syringe Pump (Hordenine Solution) SyringePump->Tee ESI ESI Source Tee->ESI MS Mass Spectrometer ESI->MS

    Caption: Workflow for a post-column infusion experiment.

  • Experimental Procedure:

    • Begin infusing the hordenine solution at a low, constant flow rate (e.g., 5-10 µL/min) into the ESI source.

    • Once a stable hordenine signal is observed on the mass spectrometer, inject a solvent blank. This will establish your baseline signal.

    • Next, inject a blank matrix extract (a sample prepared without the analyte).

    • Monitor the hordenine signal throughout the chromatographic run. A dip in the baseline signal indicates a region of ion suppression.

Interpreting the Results

The resulting chromatogram will show a stable baseline for the infused hordenine. When the blank matrix is injected, any dips in this baseline correspond to the elution of matrix components that are suppressing the hordenine signal. This information is invaluable for optimizing your chromatographic method to separate hordenine from these interfering regions.

Guide 2: Minimizing Ion Suppression through Sample Preparation

Effective sample preparation is your first line of defense against ion suppression.[2] The goal is to remove as many matrix components as possible while efficiently recovering hordenine.

Sample Preparation TechniquePrincipleImpact on Ion Suppression
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile).Simple and fast, but often results in significant ion suppression as many other matrix components remain in the supernatant.[4]
Liquid-Liquid Extraction (LLE) Hordenine is partitioned between two immiscible liquid phases, separating it from matrix components with different solubilities.Generally provides cleaner extracts than PPT, leading to reduced ion suppression.[4][10]
Solid-Phase Extraction (SPE) Hordenine is selectively retained on a solid sorbent while matrix components are washed away. Hordenine is then eluted with a different solvent.Can provide the cleanest extracts, significantly reducing ion suppression.[2][11]
Recommended SPE Protocol for Hordenine from Biological Fluids

This is a general protocol that can be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute hordenine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Guide 3: Chromatographic Strategies to Combat Ion Suppression

If ion suppression is still observed after optimizing sample preparation, further improvements can be made by adjusting your chromatographic conditions.

  • Gradient Optimization: Modify the gradient to better separate the hordenine peak from the regions of ion suppression identified in your post-column infusion experiment.

  • Column Chemistry: Consider using a different column chemistry (e.g., HILIC) that may provide a different selectivity and move hordenine away from interfering peaks. A UPLC BEH HILIC column has been successfully used for hordenine analysis.[12]

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ESI source.[4]

Guide 4: The Role of Internal Standards

The use of a suitable internal standard is crucial for accurate quantification, especially when ion suppression is present.

  • Structural Analogs: These are compounds that are chemically similar to hordenine but have a different mass. While they can compensate for some variability, they may not experience the exact same degree of ion suppression as hordenine.

  • Stable Isotope-Labeled (SIL) Internal Standards: This is the preferred choice.[2][13] A SIL internal standard for hordenine, such as hordenine-d6, has the same chemical and physical properties as hordenine and will co-elute.[14][15][16] Therefore, it will be affected by ion suppression in the same way as the analyte. By monitoring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of signal suppression.[17]

Mitigation_Strategies cluster_Problem Problem: Ion Suppression cluster_Solutions Solutions IonSuppression Inaccurate Hordenine Quantification SamplePrep Optimized Sample Preparation (SPE, LLE) IonSuppression->SamplePrep Chromatography Chromatographic Optimization (Gradient, Column) IonSuppression->Chromatography InternalStandard Use of SIL Internal Standard (Hordenine-d6) IonSuppression->InternalStandard AccurateQuantification Accurate and Reproducible Results SamplePrep->AccurateQuantification Chromatography->AccurateQuantification InternalStandard->AccurateQuantification

Caption: Logical workflow for mitigating ion suppression.

Conclusion

Ion suppression is a manageable challenge in the ESI-MS analysis of hordenine. By systematically employing the diagnostic and mitigation strategies outlined in this guide, you can significantly improve the quality and reliability of your data. A thorough understanding of the principles of ion suppression, combined with meticulous experimental design, will enable you to develop robust and accurate analytical methods for your research and development needs.

References

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]

  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 22(7), 630-642. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences, 5(2), 1-4. [Link]

  • Various Authors. (2018). Do you know ways to remove the ionic supresion?. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • Carrasco-Pancorbo, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 872-876. [Link]

  • Carrasco-Pancorbo, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • Appley, M., et al. (2021). Quantification of hordenine in a complex plant matrix by direct analysis in real time–high‐resolution mass spectrometry: Application to the “plant of concern” Sceletium tortuosum. Journal of Forensic Sciences, 66(6), 2305-2313. [Link]

  • Zhang, Y., et al. (2016). Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1022, 259-263. [Link]

  • Meimaroglou, D., et al. (2018). Urinary free cortisol assessment by liquid chromatography tandem mass spectrometry: a case study of ion suppression due to unacquainted administration of piperacillin. Clinical Chemistry and Laboratory Medicine (CCLM), 56(8), e202-e204. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. University of Waterloo. [Link]

  • Steiner, I., et al. (2016). A sensitive method for the determination of hordenine in human serum by ESI+ UPLC-MS/MS for forensic toxicological applications. Analytical and Bioanalytical Chemistry, 408(13), 3465-3472. [Link]

  • Schwaiger, J., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites, 14(8), 464. [Link]

  • Appley, M., et al. (2021). Quantification of Hordenine in a Complex Plant Matrix by Direct Analysis in Real Time – High‐Resolution Mass Spectrometry: Application to the “Plant of Concern” Sceletium tortuosum. ResearchGate. [Link]

  • Yin, H., et al. (2019). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 33(S2), 52-60. [Link]

  • Selvan, R. S., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 36(6), 384-391. [Link]

  • Liigand, P., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Analytical Chemistry, 86(15), 7549-7556. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Steiner, I., et al. (2016). A sensitive method for the determination of hordenine in human serum by ESI(+) UPLC-MS/MS for forensic toxicological applications. ResearchGate. [Link]

  • Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2534-2541. [Link]

  • Ace, G. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]

  • Analytical Science. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. News-Medical.net. [Link]

  • Kafeenah, H., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Molecules, 24(20), 3749. [Link]

  • Appley, M., et al. (2021). Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum. Journal of Forensic Sciences, 66(6), 2305-2313. [Link]

  • Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2739-2748. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Kafeenah, H., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]

Sources

Troubleshooting

Column selection and optimization for hordenine chromatographic separation.

Welcome to the technical support center for hordenine chromatographic separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for hordenine chromatographic separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of hordenine and troubleshooting common issues encountered during analysis. As a phenethylamine alkaloid with both a basic tertiary amine and an acidic phenolic hydroxyl group, hordenine presents unique challenges that require a nuanced approach to chromatographic method development. This document provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding column and mobile phase selection for hordenine analysis.

Q1: What is the best starting column for hordenine analysis using reversed-phase HPLC?

A1: For initial method development, a high-purity, end-capped C18 column is the most common and effective choice.[1] Hordenine, being a basic compound, is prone to undesirable interactions with acidic silanol groups present on the surface of silica-based stationary phases. These secondary interactions are a primary cause of peak tailing.[1][2][3][4] End-capping is a chemical process that neutralizes most of these active silanol groups, leading to significantly improved peak symmetry for basic analytes like hordenine.[3][5][6] For methods employing highly aqueous mobile phases, consider a C18 column specifically designed for aqueous stability (e.g., with polar-embedded or polar-endcapped technology) to prevent phase collapse.[7][8]

Q2: My hordenine peak is tailing significantly on a C18 column. What is the primary cause and how can I fix it?

A2: The primary cause of peak tailing for hordenine is the electrostatic interaction between its protonated (positively charged) tertiary amine group and ionized (negatively charged) residual silanol groups on the silica stationary phase.[2][3] To resolve this, you can:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid ensures that the silanol groups are protonated and thus, neutral.[3] This minimizes the secondary ionic interactions.

  • Use a High-Quality End-Capped Column: Modern, double-end-capped columns have a minimal number of accessible silanol groups, which is crucial for analyzing basic compounds.[5][7]

  • Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help saturate the active silanol sites, but this can complicate the mobile phase and is often a less preferred approach than pH control.

Q3: Hordenine has poor retention on my C18 column. What are my options to increase it?

A3: If hordenine is poorly retained, it indicates that it is too polar for the current reversed-phase conditions. You have several options:

  • Decrease the Organic Solvent Percentage: In reversed-phase chromatography, reducing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[9]

  • Use a Polar-Embedded or Aqueous-Stable Column: These columns are designed to be more retentive for polar compounds and are compatible with 100% aqueous mobile phases without the risk of phase collapse.[7][8]

  • Switch to an Alternative Separation Mode: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography can be more effective.[10][11] HILIC uses a polar stationary phase and a high organic mobile phase to retain polar analytes.[10]

Q4: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase modifier?

A4: The choice depends on your detector.

  • For LC-MS applications, Formic Acid (0.1%) is strongly preferred. TFA is a strong ion-pairing agent that can cause significant signal suppression in the mass spectrometer's electrospray source.[12][13][14][15] While TFA can produce excellent peak shapes, its persistent nature can contaminate the LC-MS system.[12] Formic acid provides sufficient pH control for good peak shape for basic compounds and is volatile and MS-friendly.[13][16]

  • For UV detection only, TFA (0.05-0.1%) can be an excellent choice. It is a strong acid that effectively minimizes silanol interactions and often produces very sharp peaks.[12]

Q5: Are there alternative column chemistries to C18 for hordenine analysis?

A5: Yes. If you are facing challenges with selectivity or peak shape on a C18 column, consider these alternatives:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of hordenine.[17][18] This can be particularly useful for separating hordenine from other structurally related compounds.[19][20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., bare silica, amide, diol) are specifically designed for the retention of very polar compounds that are not well-retained in reversed-phase.[21][22]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics on a single stationary phase.[10][23][24][25] This dual retention mechanism can provide unique selectivity and excellent retention for polar and charged molecules like hordenine without the need for ion-pairing reagents.[11][23]

Column Selection and Optimization Workflow

The selection of an appropriate column is the most critical step in developing a robust separation method for hordenine. The following diagram outlines a logical workflow for column selection and optimization.

Column_Selection_Workflow Start Start: Analyze Hordenine RP_Start Initial Approach: Reversed-Phase (RP) HPLC Start->RP_Start C18_Select Select High-Purity, End-Capped C18 Column RP_Start->C18_Select Check_Retention Assess Retention C18_Select->Check_Retention Check_PeakShape Assess Peak Shape (Tailing Factor < 1.5?) Check_Retention->Check_PeakShape Retention OK Optimize_RP Optimize Mobile Phase: - Adjust % Organic - Adjust pH (2.5-3.5) Check_Retention->Optimize_RP Low Retention Check_PeakShape->Optimize_RP No (Tailing) Good_Separation Achieved Good Separation Check_PeakShape->Good_Separation Yes Optimize_RP->Check_Retention Alternative_Selectivity Need Alternative Selectivity? Good_Separation->Alternative_Selectivity Phenyl_Hexyl Option 1: Use Phenyl-Hexyl Column (for π-π interactions) Alternative_Selectivity->Phenyl_Hexyl Yes HILIC_Path Option 2: Switch to HILIC (for highly polar character) Alternative_Selectivity->HILIC_Path Yes MixedMode_Path Option 3: Use Mixed-Mode (RP + Ion-Exchange) Alternative_Selectivity->MixedMode_Path Yes End End: Method Finalized Alternative_Selectivity->End No Phenyl_Hexyl->Optimize_RP HILIC_Path->Optimize_RP MixedMode_Path->Optimize_RP

Caption: A workflow for hordenine column selection and optimization.

Data Summary: Column Characteristics for Hordenine Analysis

Column TypePrimary Retention Mechanism(s)Key Advantages for Hordenine AnalysisPotential Issues
End-Capped C18 Hydrophobic interactionsGood starting point; widely available; end-capping minimizes peak tailing.[5][6]May provide insufficient retention for hordenine; potential for some residual silanol interactions.
Polar-Embedded C18 Hydrophobic & polar interactionsEnhanced retention of polar compounds; resistant to phase collapse in highly aqueous mobile phases.[2][7][8]Selectivity may differ from traditional C18.
Phenyl-Hexyl Hydrophobic & π-π interactionsAlternative selectivity for aromatic compounds like hordenine, useful for resolving co-eluting peaks.[17][18][20]May be less retentive than C18 for non-aromatic compounds.
HILIC (e.g., Silica, Amide) Hydrophilic partitioning, ion-exchangeExcellent retention for very polar compounds that are unretained in reversed-phase.[10][21][22]Requires careful control of mobile phase water content; longer equilibration times.[10]
Mixed-Mode Hydrophobic & Ion-exchangeStrong retention for polar, ionizable compounds without ion-pairing reagents; unique selectivity.[11][23][24][25]Method development can be more complex due to dual retention mechanisms.[11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common chromatographic issues encountered during hordenine analysis.

Problem 1: Poor Peak Shape (Tailing)
Possible Cause Explanation Troubleshooting Steps & Solutions
Secondary Silanol Interactions The positively charged amine group on hordenine interacts with negatively charged residual silanol groups on the silica packing, causing a secondary, stronger retention mechanism that leads to peak tailing.[1][2][3]1. Decrease Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using 0.1% formic acid (for MS) or phosphoric acid (for UV).[3] This neutralizes the silanol groups. 2. Use a High-Quality End-Capped Column: Switch to a column with minimal silanol activity, such as one with double end-capping.[5][7]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample. Observe if the peak shape improves with a lower sample load.
Column Contamination/Wear Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.1. Flush the Column: Use a strong solvent wash to clean the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. 3. Replace the Column: If the column is old or has been used extensively with harsh conditions, it may need to be replaced.
Problem 2: Inconsistent or Drifting Retention Times

Retention_Drift_Troubleshooting Start Problem: Retention Time Drift Check_Equilibration Is the column fully equilibrated? (Allow 10-20 column volumes) Start->Check_Equilibration Check_MobilePhase Is the mobile phase stable? (Freshly prepared, correct composition) Check_Equilibration->Check_MobilePhase Yes Solution Solution Found Check_Equilibration->Solution No, Equilibrate Longer Check_Temp Is the column temperature stable? (Use a column oven) Check_MobilePhase->Check_Temp Yes Check_MobilePhase->Solution No, Prepare Fresh Check_Flow Is the flow rate consistent? (Check pump for leaks/bubbles) Check_Temp->Check_Flow Yes Check_Temp->Solution No, Use Thermostat Column_Issue Suspect Column Contamination or Degradation Check_Flow->Column_Issue Yes Check_Flow->Solution No, Service Pump Column_Issue->Solution Flush or Replace Column

Caption: A decision tree for troubleshooting retention time drift.

Detailed Causes & Solutions for Retention Time Drift:

  • Insufficient Column Equilibration: The column needs adequate time to equilibrate with the mobile phase, especially when changing mobile phases or after a steep gradient. Drifting retention times at the start of a sequence are a common symptom. Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[26]

  • Mobile Phase Composition Change: Inaccurate mixing of mobile phase components, selective evaporation of a volatile solvent, or degradation of additives can cause retention times to drift.[27][28] Solution: Prepare mobile phases fresh daily. Use a gravimetric approach for higher accuracy. Keep solvent bottles capped to prevent evaporation.[27]

  • Temperature Fluctuations: Column temperature significantly affects retention time. A 1°C change can alter retention by 1-2%.[29] Ambient lab temperature changes can cause gradual drift. Solution: Always use a thermostatically controlled column compartment to maintain a constant temperature.[28][29]

  • Column Contamination or Aging: The slow buildup of sample matrix components on the column can change its chemistry, leading to retention drift over many injections.[26][28] Solution: Use a guard column and appropriate sample preparation (e.g., SPE, filtration) to protect the column. If the column is old, its stationary phase may be degrading, and it should be replaced.[26]

Problem 3: Poor Resolution / Co-eluting Peaks
Possible Cause Explanation Troubleshooting Steps & Solutions
Insufficient Selectivity (α) The column and mobile phase are not providing enough chemical differentiation between hordenine and other analytes. Selectivity is the most powerful factor for improving resolution.[9]1. Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.[30] 2. Change the Column Chemistry: This is the most effective way to change selectivity. If using a C18, try a Phenyl-Hexyl column to introduce π-π interactions, which can significantly alter the elution order of aromatic compounds.[20][30] 3. Adjust Mobile Phase pH: A small change in pH can alter the ionization state of interfering compounds, thus changing their retention relative to hordenine.
Low Efficiency (N) The peaks are too broad, causing them to overlap. Efficiency is related to the column's ability to produce narrow peaks.1. Decrease the Flow Rate: Lowering the flow rate can improve efficiency and resolution, at the cost of longer run times.[31] 2. Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will generate more theoretical plates (higher N), resulting in sharper peaks and better resolution.[9][30] 3. Optimize Temperature: Increasing the temperature can sometimes improve efficiency by reducing mobile phase viscosity, but this can also decrease retention.[31]
Poor Retention (k) Peaks are eluting too close to the void volume, where there is not enough time for separation to occur.1. Decrease the Strength of the Mobile Phase: For reversed-phase, this means reducing the percentage of the organic solvent to increase the retention factor (k).[9][30] Aim for a k value between 2 and 10 for optimal resolution.

Experimental Protocol: A Starting Method for Hordenine Analysis by HPLC-UV

This protocol provides a robust starting point for the separation of hordenine. Optimization will likely be required based on your specific instrument, sample matrix, and resolution requirements.

  • Instrumentation:

    • HPLC system with UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 40% B (linear gradient)

      • 10-12 min: 40% to 95% B (column wash)

      • 12-14 min: 95% B (hold)

      • 14-14.1 min: 95% to 5% B (return to initial)

      • 14.1-20 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm or 275 nm

  • Sample Preparation:

    • Prepare stock solutions of hordenine standard in a suitable solvent (e.g., 50:50 methanol:water).

    • Dilute samples and standards in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to minimize peak distortion.

    • Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection.

Self-Validation: This protocol is designed to be self-validating. The use of an acidic mobile phase and an end-capped column directly addresses the primary challenge of hordenine analysis—peak tailing due to silanol interactions. The gradient allows for the elution of compounds with a range of polarities, and the column wash step helps maintain column health. By monitoring system suitability parameters like retention time stability, peak tailing factor, and resolution from run to run, you can validate the performance of this method.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. ([Link])

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. ([Link])

  • The role of end-capping in reversed-phase - Phenomenex ([Link])

  • How to Reduce Peak Tailing in HPLC? - Phenomenex ([Link])

  • C18-Aqueous HPLC Column, Liquid Chromatography Column - Hawach Scientific ([Link])

  • Luna Phenyl-Hexyl HPLC Columns - Phenomenex ([Link])

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation ([Link])

  • Peak Tailing in HPLC - Element Lab Solutions ([Link])

  • Phenyl-Hexyl Columns - SMT ([Link])

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs ([Link])

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments ([Link])

  • Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed ([Link])

  • Mixed-Mode Chromatography and Stationary Phases ([Link])

  • Troubleshooting HPLC Column Retention Time Drift - Hawach ([Link])

  • A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics ([Link])

  • C18 Columns HPLC - GL Sciences ([Link])

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases ([Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog ([Link])

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns ([Link])

  • Big change in retention times switching from TFA to FA? - Chromatography Forum ([Link])

  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC ([Link])

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru ([Link])

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? | LCGC International ([Link])

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. ([Link])

  • Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? | ResearchGate ([Link])

  • HPLC Troubleshooting Guide ([Link])

  • Troubleshooting Basics, Part III: Retention Problems - LCGC International ([Link])

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials ([Link])

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations ([Link])

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity ([Link])

  • A Simple Step-by-Step Protocol for HILIC Method Development - HPLC ([Link])

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen ([Link])

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Selection and Validation

An In-Depth Technical Guide to Determining the Lower Limit of Quantification (LLOQ) for Hordenine in Serum For researchers and drug development professionals, the accurate quantification of analytes in biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Lower Limit of Quantification (LLOQ) for Hordenine in Serum

For researchers and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and forensic studies. The lower limit of quantification (LLOQ) represents the smallest concentration of an analyte that can be measured with acceptable precision and accuracy. This guide provides an in-depth comparison of methodologies for determining the LLOQ of hordenine in human serum, grounded in regulatory standards and field-proven insights.

Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in plants like barley and is increasingly present in dietary supplements for its purported stimulant effects[1]. Its presence in serum can also serve as a biomarker for beer consumption[2][3]. Establishing a robust and sensitive LLOQ is therefore critical for understanding its pharmacokinetic profile and for forensic applications. This guide will focus on the gold-standard technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and compare it with an alternative method to illustrate the key performance differences.

Pillar 1: The Causality Behind Methodological Choices

The selection of an analytical method is driven by the need for sensitivity, selectivity, and reliability. For a low-concentration analyte like hordenine in a complex matrix such as serum, UPLC-MS/MS is the method of choice.

Why UPLC-MS/MS?

  • Selectivity & Specificity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity through Multiple Reaction Monitoring (MRM). We monitor a specific precursor-to-product ion transition (e.g., m/z 166.1 → 121.0 for hordenine), which acts as a unique mass fingerprint, minimizing interference from endogenous matrix components[4]. This is a significant advantage over less specific techniques like immunoassays or single-quadrupole MS.

  • Sensitivity: Modern UPLC systems coupled with sensitive mass spectrometers enable the detection and quantification of hordenine at sub-ng/mL levels, which is essential for capturing its complete pharmacokinetic profile after low-dose exposure[2][3].

  • Efficiency: UPLC offers higher resolution and faster analysis times compared to traditional HPLC, improving sample throughput.

The choice of sample preparation is equally critical. While protein precipitation is fast, a more rigorous technique like liquid-liquid extraction (LLE) was selected for this protocol. LLE provides a cleaner extract by removing a larger portion of matrix components (e.g., phospholipids) that can cause ion suppression in the MS source, thereby improving accuracy and robustness at the LLOQ level.

Pillar 2: A Self-Validating Protocol for LLOQ Determination

A protocol's trustworthiness comes from its adherence to and validation against internationally recognized standards. The following procedure is designed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[5][6][7][8].

Experimental Protocol: LLOQ Determination for Hordenine via UPLC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of hordenine (e.g., 1 mg/mL) in methanol.
  • Prepare a stock solution of a stable isotope-labeled internal standard (IS), such as hordenine-D4 or hordenine-d6 (e.g., 1 mg/mL)[2][3]. The IS is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, ensuring accurate quantification.
  • Perform serial dilutions to prepare working standard solutions for spiking into the matrix to create calibration standards and quality control (QC) samples.

2. Preparation of Calibration Curve and LLOQ Samples:

  • Use blank human serum from at least six different sources to prepare calibration standards. This step is vital for assessing selectivity and ensuring the method is not affected by inter-individual biological variability[9].
  • Spike the blank serum with working standards to create a calibration curve with 6-8 non-zero points. The lowest point of this curve will be the proposed LLOQ.
  • Based on published literature, a target LLOQ of 0.3 ng/mL is a reasonable starting point[3]. Prepare at least five replicates at this concentration.

3. Sample Extraction (Liquid-Liquid Extraction):

  • To 100 µL of serum sample (blank, calibration standard, or LLOQ replicate), add 25 µL of the IS working solution.
  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure hordenine is in its non-ionized form, which is more soluble in organic solvents.
  • Add 600 µL of an organic extraction solvent mixture (e.g., dichloromethane and diethyl ether)[3].
  • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes to separate the layers.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

4. UPLC-MS/MS Analysis:

  • Chromatography:
  • Column: A reversed-phase column suitable for polar compounds, such as a C18 (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5-μm)[3] or a HILIC column (e.g., UPLC BEH HILIC, 2.1 mm × 100 mm, 1.7 µm)[4].
  • Mobile Phase A: Water with an additive like 0.1% formic acid to promote protonation.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A gradient elution starting with a high aqueous percentage and ramping up the organic phase to elute hordenine.
  • Mass Spectrometry:
  • Ionization: Positive Electrospray Ionization (ESI+).
  • Mode: Multiple Reaction Monitoring (MRM).
  • Transitions:
  • Hordenine: m/z 166.1 → 121.0[4].
  • Hordenine-D4 (IS): Adjust for the mass shift accordingly.

5. LLOQ Acceptance Criteria:

  • The analyte response at the LLOQ must be at least 5 times the response of a blank sample[9].
  • The back-calculated concentration of the LLOQ samples must have a coefficient of variation (CV) or precision of ≤20%[5][9].
  • The mean concentration (accuracy) must be within ±20% of the nominal (spiked) value[5][9].
  • At least 75% of the calibration standards must meet their acceptance criteria (±15%, or ±20% at the LLOQ) for the run to be valid[5].
Workflow for LLOQ Determination

LLOQ_Workflow cluster_prep Phase 1: Preparation cluster_samples Phase 2: Sample Creation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation stock Prepare Hordenine & IS Stock Solutions working Create Working Standards for Spiking stock->working matrix Source & Pool Blank Serum (≥6 donors) working->matrix cal Spike Matrix to Create Calibration Curve Standards matrix->cal lloq_reps Prepare LLOQ Replicates (n≥5 at target concentration) matrix->lloq_reps extract Perform Liquid-Liquid Extraction (LLE) cal->extract lloq_reps->extract analyze Analyze via UPLC-MS/MS extract->analyze integrate Integrate Peaks & Calculate Concentrations analyze->integrate check Verify Acceptance Criteria (Accuracy, Precision, S/N) integrate->check decision LLOQ Acceptable? check->decision pass LLOQ Validated decision->pass Yes fail Adjust Concentration & Re-evaluate decision->fail No fail->lloq_reps

Caption: Workflow for LLOQ validation of hordenine in serum.

Pillar 3: Comparative Performance Analysis

To fully appreciate the advantages of a highly optimized UPLC-MS/MS method, it is useful to compare it against another viable, yet potentially less sensitive, analytical technique. Here, we compare our validated UPLC-MS/MS method with a hypothetical, but realistic, standard HPLC-MS method and a Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) method, which has been validated for hordenine in plant matrices[10][11].

ParameterMethod A: Validated UPLC-MS/MS Method B: Standard HPLC-MS Method C: DART-HRMS
LLOQ 0.3 ng/mL [3]~2-5 ng/mL ~1 µg/mL (in solvent) [10][11]
Precision at LLOQ (%CV) ≤ 20%≤ 20%≤ 20% (if validated)
Accuracy at LLOQ (%) 80-120%80-120%80-120% (if validated)
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationMinimal (Dip & Analyze)
Analysis Time per Sample ~5-7 minutes~10-15 minutes< 1 minute
Selectivity Very High (MRM)Moderate to HighHigh (HRMS)
Matrix Effect Susceptibility Moderate (mitigated by LLE & IS)HighHigh (Direct Ionization)
Primary Application Definitive quantification for PK/BE studiesGeneral screening, higher concentration studiesHigh-throughput screening, qualitative analysis

Analysis of Comparison:

  • Method A (UPLC-MS/MS): This method provides the superior sensitivity (LLOQ of 0.3 ng/mL) required for detailed pharmacokinetic studies where serum concentrations can be very low[3]. The rigorous sample cleanup and use of an internal standard provide the highest level of confidence in the accuracy and precision of the results, aligning with regulatory expectations for pivotal studies[6][7].

  • Method B (HPLC-MS): A standard HPLC method would likely exhibit a higher LLOQ (e.g., 2 ng/mL as seen in a rat plasma study[4]) due to broader chromatographic peaks and potentially higher baseline noise. While still a valid technique, it may not be sensitive enough to characterize the full elimination phase of hordenine in human studies.

  • Method C (DART-HRMS): DART-HRMS offers unparalleled speed, making it excellent for high-throughput screening[12]. However, its LLOQ in a solvent standard was reported at 1 µg/mL, which is significantly higher than what is required for serum bioanalysis[10][11]. Furthermore, direct analysis of a complex matrix like serum would introduce significant matrix effects, making it challenging to achieve the precision and accuracy required for regulatory quantitative bioanalysis without extensive method development.

Conclusion for the Practicing Scientist

For the definitive quantification of hordenine in serum, a validated UPLC-MS/MS method is the authoritative choice. It delivers the necessary sensitivity (LLOQ < 1 ng/mL), selectivity, and adherence to regulatory guidelines essential for drug development and forensic applications. While faster screening methods like DART-HRMS have their place, they currently lack the established sensitivity and robustness for low-level quantification in complex biological matrices like serum. The detailed protocol and comparative data provided in this guide serve as a comprehensive resource for establishing a trustworthy and scientifically sound bioanalytical method for hordenine.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Published June 3, 2015. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]

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  • A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications. PubMed. Published March 15, 2016. [Link]

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  • Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum. PubMed. Published April 15, 2022. [Link]

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